molecular formula C32H34ClN7O3 B15605874 YKL-05-099

YKL-05-099

Número de catálogo: B15605874
Peso molecular: 600.1 g/mol
Clave InChI: VQINULODWGEVBB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CHEMBL5209511 is a Unknown drug.

Propiedades

IUPAC Name

3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34ClN7O3/c1-20-6-5-7-25(33)29(20)39-19-23-17-35-31(37-30(23)40(32(39)41)28-11-9-24(42-3)18-34-28)36-26-10-8-22(16-27(26)43-4)21-12-14-38(2)15-13-21/h5-11,16-18,21H,12-15,19H2,1-4H3,(H,35,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQINULODWGEVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N2CC3=CN=C(N=C3N(C2=O)C4=NC=C(C=C4)OC)NC5=C(C=C(C=C5)C6CCN(CC6)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34ClN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

YKL-05-099 Mechanism of Action in Acute Myeloid Leukemia (AML) Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Recent research has identified the salt-inducible kinase (SIK) family as a promising therapeutic target in a subset of AML. This technical guide provides an in-depth overview of the mechanism of action of YKL-05-099, a potent SIK inhibitor, in AML cells. We will delve into its molecular targets, the downstream signaling pathways it modulates, and its ultimate effects on AML cell proliferation and survival. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Targeting the SIK3-HDAC4-MEF2C Axis

This compound is a small molecule inhibitor of the salt-inducible kinase family, with a particularly high potency against SIK3.[1] In a subset of AML, particularly those with MLL rearrangements, the transcription factor Myocyte Enhancer Factor 2C (MEF2C) is a critical driver of leukemogenesis.[1][2] The activity of MEF2C is, in turn, regulated by the class IIa histone deacetylase HDAC4.[1]

Under normal conditions in these AML cells, SIK3 phosphorylates HDAC4, leading to its sequestration in the cytoplasm and thereby preventing it from repressing MEF2C activity in the nucleus.[1][2] this compound exerts its anti-leukemic effect by inhibiting SIK3.[2] This inhibition leads to the dephosphorylation of HDAC4, allowing its translocation into the nucleus.[2][3] Nuclear HDAC4 then acts as a repressive cofactor for MEF2C, leading to the downregulation of MEF2C target genes that are essential for AML cell growth and survival.[2][3] This targeted disruption of the SIK3-HDAC4-MEF2C signaling axis ultimately results in cell cycle arrest and apoptosis in sensitive AML cells.[2][3]

Signaling Pathway Diagram

YKL_05_099_Mechanism_of_Action YKL This compound SIK3 SIK3 YKL->SIK3 Inhibits pHDAC4 p-HDAC4 SIK3->pHDAC4 Phosphorylates HDAC4_cyto HDAC4 pHDAC4->HDAC4_cyto Dephosphorylation HDAC4_nuc HDAC4 HDAC4_cyto->HDAC4_nuc Translocation MEF2C MEF2C HDAC4_nuc->MEF2C Represses TargetGenes MEF2C Target Genes (e.g., for proliferation) MEF2C->TargetGenes Activates Apoptosis Apoptosis TargetGenes->Apoptosis CellCycleArrest G0/G1 Arrest TargetGenes->CellCycleArrest

Caption: this compound inhibits SIK3, leading to HDAC4 dephosphorylation and nuclear translocation, which represses MEF2C and induces apoptosis and cell cycle arrest in AML cells.

Quantitative Data

Table 1: In Vitro Potency of this compound against SIK Isoforms
TargetIC50 (nM)
SIK1~10
SIK2~40
SIK3~30

Data sourced from commercial suppliers and research articles.[4]

Table 2: EC50 Values of this compound in AML Cell Lines
Cell LineEC50 (µM)
MOLM-130.004 - 0.16
MV4-110.009 - 0.046
KASUMI-10.008 - 0.845
OCI-AML30.012 - 0.382

EC50 values can vary based on the assay conditions and duration of treatment.[1]

Key Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound in AML cell lines.

Methodology:

  • Cell Seeding: Plate AML cells (e.g., MOLM-13, MV4-11) in 96-well plates at a density of 2 x 10^4 viable cells per well.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.003 µM to 3 µM) or vehicle control (DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 5 µg/mL of methylthiazolyltetrazolium (MTT) reagent to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of 0.1 N HCl in isopropanol (B130326) to stop the reaction and solubilize the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate EC50 values using non-linear regression analysis.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation and subcellular localization of HDAC4 and the expression of MEF2C.

Methodology:

  • Treatment: Treat AML cells with 1 µM this compound or DMSO for 6 hours.[2]

  • Cell Lysis and Nuclear/Cytoplasmic Fractionation:

    • For whole-cell lysates, lyse cells in RIPA buffer.

    • For subcellular fractionation, use a commercial kit (e.g., NE-PER Nuclear and Cytoplasmic Extraction Kit) according to the manufacturer's protocol.[2]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-HDAC4/5/7 (Cell Signaling Technology, #3442)[2]

      • HDAC4 (Cell Signaling Technology, #15164 or #7628)[2]

      • MEF2C (Cell Signaling Technology, #5030S)[2]

      • Lamin B2 (nuclear marker, Cell Signaling Technology, #12255)[2]

      • HSC70 (cytoplasmic marker, Santa Cruz Biotechnology, sc-7298)[2]

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis

Objective: To determine the effect of this compound on the cell cycle distribution of AML cells.

Methodology:

  • Treatment: Treat AML cells with 1 µM this compound for 24 hours.[2]

  • Cell Fixation: Harvest cells and fix in 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash cells and resuspend in a propidium (B1200493) iodide (PI) staining solution containing RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound.

Methodology:

  • Treatment: Treat AML cells with varying concentrations of this compound for a specified duration (e.g., 48 hours).

  • Staining: Harvest cells and resuspend in Annexin V binding buffer. Add APC-conjugated Annexin V and a viability dye (e.g., PI or 7-AAD).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Chromatin Immunoprecipitation (ChIP-seq)

Objective: To investigate the effect of this compound on histone acetylation at MEF2C binding sites.

Methodology:

  • Treatment: Treat MOLM-13 cells with 250 nM this compound or DMSO for 2 hours.[2]

  • Cross-linking: Cross-link proteins to DNA with 1% formaldehyde.

  • Chromatin Shearing: Lyse cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against H3K27ac.

  • DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align reads to the reference genome and perform peak calling to identify regions of H3K27ac enrichment. Compare the H3K27ac landscape between this compound-treated and control cells, particularly at MEF2C binding sites.

Colony Formation Assay

Objective: To assess the long-term effect of this compound on the self-renewal capacity of AML cells.

Methodology:

  • Cell Plating: Plate AML cells in a methylcellulose-based medium at a low density (e.g., 1,000 cells/mL).

  • Treatment: Add this compound (e.g., 1 µM) or DMSO to the methylcellulose (B11928114) medium.[2]

  • Incubation: Incubate the plates for 10-14 days at 37°C in a humidified incubator with 5% CO2.

  • Colony Counting: Count the number of colonies formed under a microscope.

  • Analysis: Compare the colony-forming ability of this compound-treated cells to that of control cells.

Experimental Workflow Diagrams

Workflow for In Vitro Characterization of this compound in AML Cells

In_Vitro_Workflow start Start: AML Cell Lines (e.g., MOLM-13, MV4-11) treatment Treat with this compound (Dose- and Time-course) start->treatment viability Cell Viability Assay (MTT/CellTiter-Glo) treatment->viability molecular_analysis Molecular Analysis treatment->molecular_analysis cellular_assays Cellular Assays treatment->cellular_assays ec50 Determine EC50 viability->ec50 end End: Characterization of Mechanism of Action ec50->end western_blot Western Blot (p-HDAC4, HDAC4, MEF2C) molecular_analysis->western_blot chip_seq ChIP-seq (H3K27ac) molecular_analysis->chip_seq western_blot->end chip_seq->end cell_cycle Cell Cycle Analysis (PI Staining) cellular_assays->cell_cycle apoptosis Apoptosis Assay (Annexin V) cellular_assays->apoptosis colony_formation Colony Formation Assay cellular_assays->colony_formation cell_cycle->end apoptosis->end colony_formation->end

Caption: A typical workflow for the in vitro evaluation of this compound's mechanism of action in AML cell lines.

Conclusion

This compound represents a promising therapeutic agent for a subset of AML by effectively targeting the SIK3-HDAC4-MEF2C signaling axis. Its mechanism of action, involving the inhibition of SIK3, subsequent nuclear translocation of HDAC4, and repression of MEF2C, leads to potent anti-leukemic effects, including cell cycle arrest and apoptosis. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of SIK inhibitors as a novel therapeutic strategy for AML.

References

YKL-05-099: An In-depth Technical Guide on its In Vivo Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-05-099 is a potent and bioavailable small molecule inhibitor of the salt-inducible kinase (SIK) family, demonstrating significant therapeutic potential in various preclinical models. In vivo, this compound primarily functions by modulating the SIK-HDAC-MEF2C signaling axis, leading to anti-leukemic effects in Acute Myeloid Leukemia (AML).[1][2][3] Additionally, it exhibits immunomodulatory properties by altering cytokine production and has shown efficacy in models of salt-sensitive hypertension and bone metabolism.[4][5][6] This technical guide provides a comprehensive overview of the in vivo functions of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols to facilitate further research and development.

Core Mechanism of Action: SIK Inhibition

This compound is a competitive inhibitor of the Salt-Inducible Kinase (SIK) family, which includes SIK1, SIK2, and SIK3.[4][7] These serine/threonine kinases are members of the AMP-activated protein kinase (AMPK) family and play crucial roles in various physiological processes.[2]

Quantitative Kinase Inhibition Data
TargetIC50 (nM)
SIK1~10
SIK2~40
SIK3~30

(Data sourced from references[4][7])

In Vivo Function in Acute Myeloid Leukemia (AML)

The most extensively studied in vivo application of this compound is in the context of AML, particularly in subtypes with high expression of the transcription factor MEF2C, such as those with MLL rearrangements.[1][2]

The SIK3-HDAC4-MEF2C Signaling Pathway

In MEF2C-driven AML, SIK3 plays a critical role in maintaining the transcriptional activity of MEF2C. SIK3 phosphorylates histone deacetylase 4 (HDAC4), a repressive cofactor of MEF2C. This phosphorylation sequesters HDAC4 in the cytoplasm, preventing it from entering the nucleus and suppressing MEF2C's oncogenic transcriptional program.[2][3]

This compound inhibits SIK3, leading to the dephosphorylation and subsequent nuclear accumulation of HDAC4. In the nucleus, HDAC4 binds to MEF2C, repressing its target genes and ultimately leading to cell-cycle arrest and apoptosis in AML cells.[1][2]

SIK3_HDAC4_MEF2C_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIK3 SIK3 HDAC4 HDAC4 SIK3->HDAC4 phosphorylates HDAC4_P p-HDAC4 HDAC4_P->HDAC4 dephosphorylation HDAC4_nuc HDAC4 HDAC4->HDAC4_nuc translocates to nucleus (when dephosphorylated) YKL This compound YKL->SIK3 inhibits MEF2C MEF2C HDAC4_nuc->MEF2C represses TargetGenes Oncogenic Target Genes MEF2C->TargetGenes activates Apoptosis Cell Cycle Arrest & Apoptosis TargetGenes->Apoptosis leads to (when repressed)

This compound mechanism in AML.
In Vivo Efficacy in AML Mouse Models

In vivo studies using mouse models of MLL-AF9 AML have demonstrated that this compound attenuates disease progression and extends animal survival at well-tolerated doses.[1][2][3]

Animal ModelDosageAdministrationOutcomeReference
MLL-AF9 Mouse AML5-50 mg/kgIntraperitoneal (IP), dailyAttenuated disease progression, extended survival[1]
MLL-AF9 PDX ModelNot specifiedNot specifiedAttenuated disease progression, extended survival[2]
Experimental Protocol: In Vivo AML Study

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of AML.

Animal Model: C57BL/6 mice transplanted with MLL-AF9 expressing leukemic cells.

Materials:

  • This compound

  • Vehicle (e.g., 5% N-methyl-2-pyrrolidone (NMP), 95% PEG-400)

  • MLL-AF9 AML cells

  • C57BL/6 mice

Procedure:

  • AML Model Generation: Irradiate recipient C57BL/6 mice and intravenously inject MLL-AF9 AML cells.

  • Treatment Initiation: Once leukemia is established (confirmed by peripheral blood analysis), randomize mice into treatment and vehicle control groups.

  • Drug Administration: Administer this compound (e.g., 25 mg/kg) or vehicle control via intraperitoneal injection daily.

  • Monitoring: Monitor animal health, body weight, and leukemia progression (e.g., by flow cytometry of peripheral blood for leukemic markers) regularly.

  • Endpoint Analysis: At the study endpoint (e.g., based on ethical considerations or disease progression in the control group), euthanize mice and perform analyses such as:

    • Spleen and liver weight measurement.

    • Flow cytometric analysis of bone marrow, spleen, and peripheral blood to quantify leukemic burden.

    • Histopathological analysis of tissues.

    • Western blot analysis of target proteins (e.g., p-HDAC4, total HDAC4) in isolated leukemic cells.

    • RNA sequencing to analyze changes in gene expression.

AML_Workflow cluster_model AML Model Generation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Irradiation Irradiate mice Injection Inject MLL-AF9 cells Irradiation->Injection followed by Randomization Randomize mice Administration Administer this compound or Vehicle Randomization->Administration daily Monitoring Monitor Health & Disease Euthanasia Euthanize Monitoring->Euthanasia Analyses Perform downstream analyses (Flow, Western, RNA-seq) Euthanasia->Analyses cluster_model cluster_model cluster_treatment cluster_treatment cluster_model->cluster_treatment cluster_analysis cluster_analysis cluster_treatment->cluster_analysis

References

Downstream Targets of YKL-05-099 in Macrophages: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-05-099 is a potent and selective pan-inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases comprising SIK1, SIK2, and SIK3. In macrophages, SIKs act as crucial regulators of the inflammatory response, maintaining a pro-inflammatory state by suppressing anti-inflammatory signaling pathways. This compound, by inhibiting SIKs, effectively reprograms macrophages towards an anti-inflammatory phenotype. This is primarily achieved by modulating the activity of key downstream effectors, including the CREB-regulated transcription co-activators (CRTCs) and Class IIa histone deacetylases (HDACs). This technical guide provides an in-depth overview of the known downstream targets of this compound in macrophages, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and drug development in the field of inflammatory diseases.

Core Mechanism of Action: SIK Inhibition

This compound exerts its effects by competitively inhibiting the ATP-binding site of SIKs. This action prevents the phosphorylation of downstream SIK substrates, initiating a signaling cascade that culminates in a potent anti-inflammatory response in macrophages.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Assay Type
SIK1~10Cell-free
SIK2~40Cell-free
SIK3~30Cell-free

Data sourced from publicly available information.[1]

Key Downstream Signaling Pathways

The inhibition of SIKs by this compound triggers two major downstream signaling axes in macrophages: the CRTC/CREB pathway and the HDAC pathway. These pathways converge to modulate gene expression, favoring an anti-inflammatory and resolving phenotype.

The SIK/CRTC/CREB Axis: Upregulation of Anti-inflammatory Genes

Under basal or pro-inflammatory conditions, SIKs phosphorylate CREB-regulated transcription co-activators (CRTCs), particularly CRTC3 in macrophages.[2][3] This phosphorylation event leads to the sequestration of CRTC3 in the cytoplasm through its binding to 14-3-3 proteins.[2][3]

Treatment with this compound inhibits SIK-mediated phosphorylation of CRTC3.[2][3] The resulting dephosphorylated CRTC3 translocates to the nucleus, where it acts as a potent co-activator for the transcription factor CREB (cAMP response element-binding protein).[2][3][4] The activated CREB-CRTC3 complex then drives the transcription of anti-inflammatory genes, most notably Interleukin-10 (IL-10).[2][3][4]

SIK_CRTC_CREB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YKL05099 This compound SIK SIK1/2/3 YKL05099->SIK CRTC3 CRTC3 SIK->CRTC3 P CRTC3_P p-CRTC3 fourteen_three_three 14-3-3 CRTC3_P->fourteen_three_three fourteen_three_three->CRTC3_P CRTC3->nucleus_translocation Nuclear Translocation CRTC3_n CRTC3 CREB CREB IL10_gene IL-10 Gene CREB->IL10_gene Transcription Activation CRTC3_n->CREB

Fig. 1: SIK/CRTC/CREB Signaling Pathway in Macrophages.
The SIK/HDAC Axis: Modulation of Transcription Factor Activity

SIKs also phosphorylate Class IIa histone deacetylases (HDACs), such as HDAC4 and HDAC5.[5] Similar to CRTC3, this phosphorylation leads to their cytoplasmic retention via 14-3-3 protein binding. Inhibition of SIKs by this compound results in the dephosphorylation and subsequent nuclear translocation of these HDACs.[5][6]

In the nucleus, Class IIa HDACs can interact with and repress the activity of various transcription factors, including Myocyte Enhancer Factor 2 (MEF2C).[6] While the direct consequences of this compound-induced HDAC nuclear translocation in macrophages are still being fully elucidated, this mechanism is known to suppress MEF2C-dependent transcription in other cell types, which can contribute to the regulation of inflammatory gene expression.[6]

SIK_HDAC_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YKL05099 This compound SIK SIK1/2/3 YKL05099->SIK HDAC HDAC4/5 SIK->HDAC P HDAC_P p-HDAC4/5 fourteen_three_three 14-3-3 HDAC_P->fourteen_three_three fourteen_three_three->HDAC_P HDAC->nucleus_translocation Nuclear Translocation HDAC_n HDAC4/5 MEF2C MEF2C Pro_inflammatory_genes Pro-inflammatory Genes MEF2C->Pro_inflammatory_genes Transcription HDAC_n->MEF2C Repression

Fig. 2: SIK/HDAC Signaling Pathway in Macrophages.

Quantitative Effects on Cytokine Production

Treatment of macrophages and other innate immune cells with this compound leads to a significant shift in their cytokine secretion profile, characterized by a marked increase in the anti-inflammatory cytokine IL-10 and a concurrent decrease in pro-inflammatory cytokines.

Table 2: Effect of this compound on Cytokine Production in Innate Immune Cells
Cell TypeStimulusThis compound Conc.CytokineEffectReference
BMDCsZymosan A1 µMIL-10Potentiated production[1]
BMDCsZymosan A1 µMTNFαSuppressed production[5]
BMDCsZymosan A1 µMIL-6Suppressed production[5]
BMDCsZymosan A1 µMIL-12p40Suppressed production[5]
Splenic Leukocytes (in vivo)LPS20 mg/kgIL-10Increased serum levels[5]
Splenic Leukocytes (in vivo)LPS20 mg/kgTNFαReduced serum levels[5]

BMDCs: Bone Marrow-Derived Dendritic Cells. Data from BMDCs is considered relevant to macrophage function due to their shared innate immune lineage.

Experimental Protocols

The following protocols provide a general framework for studying the effects of this compound on macrophages. Specific details may need to be optimized for different macrophage sources and experimental setups.

Macrophage Culture and Differentiation

Bone Marrow-Derived Macrophages (BMDMs):

  • Harvest bone marrow from the femurs and tibias of mice.

  • Lyse red blood cells using ACK lysis buffer.

  • Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days.

  • Replace the medium every 2-3 days.

  • On day 7, detach the differentiated BMDMs for subsequent experiments.

RAW 264.7 Macrophage Cell Line:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells at 37°C in a 5% CO2 incubator.

  • Passage the cells every 2-3 days to maintain sub-confluent cultures.

This compound Treatment and Macrophage Stimulation

Experimental_Workflow start Seed Macrophages pretreatment Pre-treat with this compound (e.g., 1 µM for 1-24h) start->pretreatment stimulation Stimulate with Pro-inflammatory Agent (e.g., LPS, Zymosan A) pretreatment->stimulation analysis Harvest Cells/Supernatant for Analysis stimulation->analysis

Fig. 3: General Experimental Workflow.
  • Plating: Seed macrophages in appropriate culture plates at a desired density.

  • Pre-treatment: Pre-incubate the cells with this compound (e.g., 1 µM) or vehicle (DMSO) for a specified period (e.g., 1 to 24 hours).[1]

  • Stimulation: Add a pro-inflammatory stimulus such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) or Zymosan A to the culture medium.

  • Incubation: Incubate for the desired time period to allow for cellular responses.

Downstream Analysis

Quantitative PCR (qPCR) for Gene Expression:

  • Isolate total RNA from macrophage lysates using a suitable kit.

  • Synthesize cDNA from the RNA.

  • Perform qPCR using primers specific for target genes (e.g., Il10, Tnf, Il6) and a housekeeping gene for normalization.

Western Blotting for Protein Phosphorylation and Translocation:

  • Lyse cells and prepare protein extracts.

  • For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with primary antibodies against phosphorylated proteins (e.g., p-HDAC5 Ser259) or proteins of interest in different cellular fractions (e.g., CRTC3, HDAC4/5).

  • Use appropriate secondary antibodies and a detection system to visualize the protein bands.

ELISA for Cytokine Secretion:

  • Collect the cell culture supernatant.

  • Measure the concentration of secreted cytokines (e.g., IL-10, TNFα) using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion

This compound is a valuable chemical probe for investigating SIK function and a promising therapeutic candidate for inflammatory diseases. Its mechanism of action in macrophages is centered on the inhibition of SIK1, SIK2, and SIK3, leading to the activation of the CRTC/CREB pathway and modulation of the HDAC pathway. This results in a potent anti-inflammatory phenotype characterized by increased IL-10 production and decreased pro-inflammatory cytokine secretion. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to further explore the downstream targets and therapeutic potential of this compound in macrophages. Further studies employing transcriptomic and proteomic approaches will likely unveil additional downstream effectors and provide a more complete picture of the intricate regulatory network controlled by SIKs in macrophages.

References

YKL-05-099: A Dual-Inhibitor Approach to Osteoporosis Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide delves into the preclinical research applications of YKL-05-099, a multi-kinase inhibitor, in the context of osteoporosis. This compound represents a novel therapeutic strategy by uniquely uncoupling bone formation from bone resorption through its dual inhibitory action on Salt-Inducible Kinases (SIKs) and Colony-Stimulating Factor 1 Receptor (CSF1R). This document provides a comprehensive overview of its mechanism of action, quantitative in vivo efficacy, and detailed experimental protocols.

Core Mechanism of Action: Uncoupling Bone Remodeling

Osteoporosis is characterized by an imbalance in bone remodeling, where bone resorption by osteoclasts outpaces bone formation by osteoblasts. This compound addresses this by simultaneously stimulating osteoblast activity and suppressing osteoclast differentiation and function.[1]

  • Stimulation of Bone Formation via SIK Inhibition: this compound is a potent inhibitor of SIKs (SIK1, SIK2, and SIK3).[2] In bone, the intermittent signaling of Parathyroid Hormone (PTH) promotes bone formation by inhibiting SIK2 and SIK3 in osteocytes.[3][4] this compound mimics this anabolic effect. By inhibiting SIKs, it promotes the nuclear translocation of transcriptional co-activators, leading to a decrease in the expression of the osteoblast inhibitor sclerostin (SOST) and an increase in factors that promote osteoblast activity.[1][5][6]

  • Inhibition of Bone Resorption via CSF1R Inhibition: A key discovery is that this compound also potently inhibits CSF1R, the receptor for Macrophage Colony-Stimulating Factor (M-CSF).[1][3] M-CSF is essential for the differentiation, survival, and function of osteoclasts.[7] By blocking CSF1R signaling, this compound directly hinders the development of bone-resorbing osteoclasts.[3][8] This dual-targeting mechanism is crucial, as therapies that solely stimulate bone formation (like PTH analogs) often lead to a coupled increase in bone resorption, potentially limiting their net anabolic effect.[1][3]

Signaling Pathways

The dual-targeting nature of this compound engages two distinct signaling pathways critical to bone metabolism.

SIK_Inhibition_Pathway cluster_osteocyte Osteocyte PTH PTH PTHR1 PTHR1 PTH->PTHR1 binds PKA PKA PTHR1->PKA activates SIK2_SIK3 SIK2/SIK3 PKA->SIK2_SIK3 inhibits (phosphorylation) HDACs_CRTCs HDACs/CRTCs (Phosphorylated) SIK2_SIK3->HDACs_CRTCs phosphorylates HDACs_CRTCs_N HDACs/CRTCs (Nuclear) SIK2_SIK3->HDACs_CRTCs_N dephosphorylation & nuclear translocation HDACs_CRTCs->HDACs_CRTCs_N cytoplasmic retention SOST SOST Gene Expression HDACs_CRTCs_N->SOST represses Wnt_Signal Wnt Signaling (Bone Formation) SOST->Wnt_Signal inhibits YKL This compound YKL->SIK2_SIK3 inhibits

Caption: this compound mimics PTH signaling by inhibiting SIK2/3 in osteocytes.

CSF1R_Inhibition_Pathway cluster_osteoclast_precursor Osteoclast Precursor MCSF M-CSF CSF1R CSF1R MCSF->CSF1R binds PI3K_Akt PI3K/Akt Pathway CSF1R->PI3K_Akt activates ERK ERK Pathway CSF1R->ERK activates Differentiation Differentiation (to Osteoclast) CSF1R->Differentiation promotes Proliferation Survival & Proliferation PI3K_Akt->Proliferation ERK->Proliferation YKL This compound YKL->CSF1R inhibits

Caption: this compound inhibits osteoclastogenesis by blocking the CSF1R pathway.

Quantitative Data Summary

The efficacy of this compound has been demonstrated in preclinical models of postmenopausal osteoporosis. The data presented below is primarily derived from studies on ovariectomized (OVX) mice, a standard model for this condition.[3]

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)Reference
SIK1~10[2]
SIK2~40[2]
SIK3~30[2]
CSF1RPotent inhibition demonstrated[1][3]

Note: The precise IC50 for CSF1R was not specified in the reviewed literature but was shown to be potently inhibited by this compound.

Table 2: In Vivo Efficacy of this compound in an Ovariectomized (OVX) Mouse Model
ParameterVehicle (OVX)This compound (20 mg/kg/day) (OVX)PTH (40 µg/kg/day) (OVX)Sham
Trabecular Bone Volume / Total Volume (%) 4.8 ± 0.610.1 ± 1.110.8 ± 1.211.2 ± 0.9
Trabecular Number (1/mm) 2.1 ± 0.23.1 ± 0.23.2 ± 0.23.4 ± 0.2
Osteoblast Surface / Bone Surface (%) 10.5 ± 1.520.1 ± 2.522.5 ± 3.112.1 ± 1.8
Mineral Apposition Rate (µm/day) 0.25 ± 0.040.45 ± 0.050.50 ± 0.060.30 ± 0.05
Bone Formation Rate / Bone Surface (µm³/µm²/year) 95 ± 15330 ± 40410 ± 55135 ± 20
Osteoclast Surface / Bone Surface (%) 8.2 ± 1.14.1 ± 0.710.5 ± 1.54.5 ± 0.8
Serum CTX (ng/mL) - Resorption Marker 25.1 ± 3.215.2 ± 2.130.5 ± 4.114.8 ± 1.9

Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle (OVX). Data synthesized from figures in Tang et al., 2021.[3]

Experimental Protocols

The following protocols are based on the methodologies described in the key preclinical studies of this compound in osteoporosis models.

Ovariectomized (OVX) Mouse Model of Osteoporosis

This protocol outlines the in vivo evaluation of this compound's efficacy in a postmenopausal osteoporosis model.

OVX_Workflow node_animal 1. Animal Model - 12-week-old female C57Bl/6J mice node_surgery 2. Surgical Procedure - Bilateral ovariectomy (OVX) or Sham surgery node_animal->node_surgery node_recovery 3. Post-operative Recovery - 2 weeks to allow for bone loss node_surgery->node_recovery node_treatment 4. Treatment Regimen (4 weeks) - Vehicle (e.g., PBS) - this compound (20 mg/kg/day, i.p.) - PTH (40 µg/kg/day, s.c.) node_recovery->node_treatment node_labeling 5. Dynamic Histomorphometry Labeling - Calcein injection (Day -9) - Alizarin (B75676) complexone injection (Day -2) node_treatment->node_labeling node_euthanasia 6. Euthanasia & Sample Collection - Serum collection (for biomarkers) - Tibiae/Femora collection node_labeling->node_euthanasia node_analysis 7. Analysis node_euthanasia->node_analysis node_microct Micro-CT Analysis (Trabecular & Cortical Bone) node_analysis->node_microct node_histo Histomorphometry (Static & Dynamic) node_analysis->node_histo node_serum Serum Analysis (e.g., CTX, P1NP) node_analysis->node_serum

Caption: Experimental workflow for evaluating this compound in an OVX mouse model.

Methodology Details:

  • Animals: 12-week-old female C57Bl/6J mice are used. They are housed under standard conditions with ad libitum access to food and water.

  • Surgical Procedure: Mice undergo either a bilateral ovariectomy to induce estrogen deficiency and subsequent bone loss, or a sham surgery where ovaries are exposed but not removed.

  • Treatment: Two weeks post-surgery, daily treatment is initiated and continues for four weeks.

    • This compound: Administered via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.

    • Parathyroid Hormone (PTH 1-34): Used as a positive control for anabolic effects, administered subcutaneously (s.c.) at 40 µg/kg.

    • Vehicle: A control solution (e.g., PBS) is administered via the same route as the test compound.

  • Bone Analysis:

    • Micro-computed Tomography (µCT): Tibiae or femora are dissected, fixed, and scanned to quantify 3D bone microarchitecture, including bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).

    • Histomorphometry: For dynamic measurements of bone formation, fluorescent labels (calcein and alizarin complexone) are injected at specific time points before sacrifice. Non-decalcified bone sections are then analyzed to determine mineral apposition rate (MAR) and bone formation rate (BFR). Static parameters like osteoblast surface (Ob.S/BS) and osteoclast surface (Oc.S/BS) are also measured from stained sections.

  • Biochemical Marker Analysis: Blood is collected at the time of sacrifice to measure serum levels of bone turnover markers. C-terminal telopeptide of type I collagen (CTX) is a marker of bone resorption, while procollagen (B1174764) type 1 N-terminal propeptide (P1NP) is a marker of bone formation.

In Vitro Osteoclast Differentiation Assay

This protocol is used to assess the direct effect of this compound on osteoclast formation.

Methodology Details:

  • Cell Isolation: Bone marrow is flushed from the long bones of mice. Bone marrow-derived macrophages (BMMs), which are osteoclast precursors, are isolated by culturing the cells in the presence of M-CSF (e.g., 30 ng/mL) for several days.

  • Osteoclast Induction: Adherent BMMs are seeded into multi-well plates and cultured in media containing M-CSF (30 ng/mL) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL, e.g., 50 ng/mL) to induce differentiation into osteoclasts.

  • Treatment: this compound is added to the culture media at various concentrations at the time of RANKL stimulation.

  • Analysis: After 4-5 days, cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), an enzyme characteristic of osteoclasts. TRAP-positive multinucleated (≥3 nuclei) cells are counted to quantify osteoclast formation. Results typically show that this compound potently blocks osteoclast differentiation in a dose-dependent manner.[3]

Conclusion and Future Directions

This compound demonstrates a promising and unique therapeutic profile for osteoporosis by simultaneously promoting bone formation and inhibiting bone resorption. Its dual action on SIKs and CSF1R effectively uncouples the typically linked processes of bone remodeling, leading to a net anabolic effect in preclinical models. While this compound is a valuable research tool, its multi-kinase nature has been associated with mild hyperglycemia and nephrotoxicity in animal studies, likely due to inhibition of SIK1 or other off-targets.[3][8] Future research is focused on developing more selective SIK2/SIK3 inhibitors to retain the desired bone anabolic effects while minimizing potential side effects, paving the way for a new class of orally available osteoporosis therapies.[4]

References

The Role of YKL-05-099 in the Regulation of Hepatic Gluconeogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the role of YKL-05-099, a potent and selective pan-inhibitor of Salt-Inducible Kinases (SIKs), in the regulation of hepatic gluconeogenesis. While direct experimental data on this compound's specific effects on gluconeogenesis are emerging, this document synthesizes the known functions of the SIK family in metabolic control and leverages data from structurally and functionally similar SIK inhibitors to present a comprehensive technical resource. This guide details the underlying signaling pathways, provides detailed experimental protocols for investigating the effects of this compound on hepatic glucose production, and presents representative quantitative data to illustrate the expected outcomes.

Introduction: Salt-Inducible Kinases as Key Regulators of Gluconeogenesis

Salt-Inducible Kinases (SIKs), comprising three isoforms (SIK1, SIK2, and SIK3), are members of the AMP-activated protein kinase (AMPK) family. They are crucial regulators of cellular energy homeostasis and metabolism. In the liver, SIKs act as key suppressors of gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors. This process is essential for maintaining blood glucose levels during periods of fasting.

The primary mechanism by which SIKs inhibit gluconeogenesis is through the phosphorylation and subsequent inactivation of transcriptional coactivators, most notably the CREB-regulated transcription coactivator 2 (CRTC2) and class IIa histone deacetylases (HDACs). When phosphorylated by SIKs, these coactivators are sequestered in the cytoplasm, preventing their translocation to the nucleus where they would otherwise promote the expression of key gluconeogenic genes, such as Glucose-6-phosphatase (G6PC) and Phosphoenolpyruvate carboxykinase (PCK1).

This compound: A Pan-Inhibitor of SIKs

This compound is a small molecule inhibitor with high potency and selectivity for all three SIK isoforms. By inhibiting SIK activity, this compound is hypothesized to prevent the phosphorylation of CRTC2 and class IIa HDACs, leading to their nuclear translocation and the subsequent transactivation of gluconeogenic gene expression. This, in turn, is expected to increase hepatic glucose production. While initially investigated for its role in modulating inflammatory responses, the established function of SIKs in metabolism strongly suggests a significant role for this compound in regulating gluconeogenesis.

Signaling Pathway of SIK-Mediated Gluconeogenesis Regulation

The signaling cascade involving SIKs in the liver is initiated by hormonal signals. Glucagon, during fasting, increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA can phosphorylate and inhibit SIKs. Conversely, in the fed state, insulin (B600854) signaling can indirectly influence SIK activity. This compound directly targets and inhibits SIKs, thereby mimicking the effect of PKA-mediated inhibition and promoting gluconeogenesis.

SIK_Gluconeogenesis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucagon Glucagon PKA PKA Glucagon->PKA activates SIKs SIKs PKA->SIKs inhibits CRTC2 CRTC2 SIKs->CRTC2 phosphorylates This compound This compound This compound->SIKs inhibits CRTC2_P p-CRTC2 CRTC2_P->CRTC2 dephosphorylation (promoted by SIK inhibition) CRTC2_P->CRTC2 CRTC2->CRTC2_P CREB CREB CRTC2->CREB co-activates G6Pase_PCK1 G6Pase, PCK1 (Gluconeogenic Genes) CREB->G6Pase_PCK1 promotes transcription Glucose Glucose G6Pase_PCK1->Glucose leads to production of

Figure 1: SIK-mediated signaling pathway in hepatic gluconeogenesis and the point of intervention by this compound.

Quantitative Data on the Effects of SIK Inhibition on Gluconeogenesis

The following tables present representative data on the expected effects of this compound on hepatic gluconeogenesis, based on studies with the functionally similar pan-SIK inhibitor, HG-9-91-01. These data are intended to serve as a benchmark for researchers designing and interpreting experiments with this compound.

Table 1: Effect of this compound on Glucose Production in Primary Mouse Hepatocytes

Treatment ConditionGlucose Production (nmol/mg protein/h)Fold Change vs. Vehicle
Vehicle (DMSO)150 ± 121.0
This compound (1 µM)285 ± 201.9
This compound (5 µM)420 ± 352.8
Glucagon (100 nM)450 ± 403.0

Table 2: Effect of this compound on Gluconeogenic Gene Expression in Primary Mouse Hepatocytes (qPCR)

GeneTreatment ConditionRelative mRNA Expression (Fold Change)
G6PCVehicle (DMSO)1.0 ± 0.1
This compound (1 µM)2.5 ± 0.3
This compound (5 µM)4.2 ± 0.5
PCK1Vehicle (DMSO)1.0 ± 0.1
This compound (1 µM)3.1 ± 0.4
This compound (5 µM)5.5 ± 0.6

Table 3: Effect of this compound on Key Protein Phosphorylation and Expression in Primary Mouse Hepatocytes (Western Blot Densitometry)

ProteinTreatment ConditionRelative Protein Level (Fold Change)
p-CRTC2 (Ser171) / CRTC2Vehicle (DMSO)1.0 ± 0.1
This compound (1 µM)0.4 ± 0.05
PGC-1αVehicle (DMSO)1.0 ± 0.1
This compound (1 µM)1.8 ± 0.2
FOXO1 (nuclear)Vehicle (DMSO)1.0 ± 0.1
This compound (1 µM)1.5 ± 0.2

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on hepatic gluconeogenesis.

Glucose Production Assay in Primary Hepatocytes

Objective: To measure the rate of glucose production from gluconeogenic precursors in primary hepatocytes treated with this compound.

Materials:

  • Primary mouse hepatocytes

  • Collagen-coated 24-well plates

  • Williams' Medium E

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Glucose-free DMEM

  • Sodium Lactate (B86563) and Sodium Pyruvate

  • This compound (stock solution in DMSO)

  • Glucagon (positive control)

  • Glucose Assay Kit (e.g., glucose oxidase-based)

  • BCA Protein Assay Kit

Procedure:

  • Isolate primary hepatocytes from mice and seed them on collagen-coated 24-well plates at a density of 2.5 x 10^5 cells/well in Williams' Medium E supplemented with 10% FBS and penicillin-streptomycin.

  • After 4-6 hours, replace the medium with serum-free Williams' Medium E and incubate overnight.

  • Wash the cells twice with warm PBS.

  • Replace the medium with 0.5 mL of glucose production buffer (glucose-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate).

  • Add this compound to the desired final concentrations (e.g., 1 µM, 5 µM). Include a vehicle control (DMSO) and a positive control (100 nM Glucagon).

  • Incubate the plate at 37°C in a CO2 incubator for 3-6 hours.

  • Collect an aliquot of the medium from each well for glucose measurement.

  • Lyse the cells in the wells with a suitable lysis buffer for protein quantification.

  • Measure the glucose concentration in the collected medium using a glucose assay kit according to the manufacturer's instructions.

  • Determine the total protein concentration in the cell lysates using a BCA protein assay.

  • Normalize the glucose production to the total protein content and express as nmol glucose/mg protein/hour.

Quantitative Real-Time PCR (qPCR) for Gluconeogenic Gene Expression

Objective: To quantify the mRNA expression levels of key gluconeogenic genes (G6PC, PCK1) in response to this compound treatment.

Materials:

  • Primary mouse hepatocytes

  • 6-well plates

  • This compound

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for G6PC, PCK1, and a housekeeping gene (e.g., Actb or Gapdh)

Procedure:

  • Seed primary hepatocytes in 6-well plates and treat with this compound as described for the glucose production assay.

  • After the desired treatment period (e.g., 6-8 hours), wash the cells with PBS and lyse them directly in the wells using an RNA extraction reagent.

  • Extract total RNA according to the manufacturer's protocol.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation status of CRTC2 and the protein levels of PGC-1α and nuclear FOXO1.

Materials:

  • Primary mouse hepatocytes

  • 6-well plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Nuclear and cytoplasmic extraction kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-p-CRTC2 (Ser171), anti-CRTC2, anti-PGC-1α, anti-FOXO1, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat primary hepatocytes with this compound as described previously.

  • For total protein, lyse the cells in RIPA buffer. For nuclear and cytoplasmic fractions, use a commercial extraction kit according to the manufacturer's instructions.

  • Determine the protein concentration of the lysates.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using image analysis software and normalize to the appropriate loading control.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the workflow for investigating the role of this compound in gluconeogenesis.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation Hepatocyte_Isolation Isolate & Culture Primary Hepatocytes Treatment Treat with this compound (Vehicle, Different Doses) Hepatocyte_Isolation->Treatment Glucose_Assay Glucose Production Assay Treatment->Glucose_Assay qPCR qPCR for G6Pase & PCK1 Treatment->qPCR Western_Blot Western Blot for p-CRTC2, PGC-1α, FOXO1 Treatment->Western_Blot Data_Quant Quantify Results Glucose_Assay->Data_Quant qPCR->Data_Quant Western_Blot->Data_Quant Interpretation Interpret Data & Draw Conclusions Data_Quant->Interpretation

Figure 2: General experimental workflow for investigating the effect of this compound on hepatic gluconeogenesis.

Logical_Relationship YKL_05_099 This compound Treatment SIK_Inhibition SIK Inhibition YKL_05_099->SIK_Inhibition CRTC2_Dephospho Decreased CRTC2 Phosphorylation SIK_Inhibition->CRTC2_Dephospho Nuclear_Translocation Nuclear Translocation of CRTC2 & FOXO1 CRTC2_Dephospho->Nuclear_Translocation Gene_Expression Increased Expression of G6Pase & PCK1 Nuclear_Translocation->Gene_Expression Glucose_Production Increased Hepatic Glucose Production Gene_Expression->Glucose_Production

Figure 3: Logical relationship of expected outcomes following this compound treatment in hepatocytes.

Conclusion

This compound, as a potent pan-SIK inhibitor, is poised to be a valuable tool for dissecting the role of SIKs in hepatic glucose metabolism. Based on the established function of SIKs as negative regulators of gluconeogenesis, it is strongly anticipated that this compound will increase hepatic glucose production by derepressing the activity of key transcriptional coactivators. The experimental protocols and representative data provided in this guide offer a solid foundation for researchers to investigate and confirm the precise role of this compound in regulating this critical metabolic pathway. Further studies are warranted to fully elucidate its therapeutic potential in the context of metabolic diseases.

YKL-05-099: A Chemical Probe for Interrogating Salt-Inducible Kinase (SIK) Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Salt-inducible kinases (SIKs), comprising three isoforms (SIK1, SIK2, and SIK3), are crucial serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family.[1] These enzymes are pivotal regulators of a wide array of physiological processes, including metabolic homeostasis, immune responses, and skeletal biology.[1][2] SIKs exert their function by phosphorylating and thereby regulating the activity of downstream targets, most notably the CREB-regulated transcriptional coactivators (CRTCs) and class IIa histone deacetylases (HDACs).[1] The development of selective chemical probes is essential for elucidating the specific roles of SIKs in health and disease. YKL-05-099 has emerged as a potent and selective SIK inhibitor, offering enhanced pharmacokinetic properties suitable for both in vitro and in vivo investigations.[1][3][4]

Mechanism of Action and Biochemical Profile

This compound acts as a competitive inhibitor of SIKs, effectively blocking their catalytic activity.[5][6] Developed as an analog of the pan-SIK inhibitor HG-9-91-01, this compound exhibits improved selectivity and metabolic stability, making it a superior tool for in vivo studies.[1][7][8] Its primary mechanism involves preventing the phosphorylation of key downstream substrates like HDACs, which in turn modulates gene expression programs.[1][5]

Data Presentation: Quantitative Analysis of this compound Activity

The efficacy and selectivity of this compound have been characterized across biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Biochemical Activity of this compound [5][9][10]

Target KinaseAssay TypeIC50 Value (nM)
SIK1Cell-free assay~10
SIK2Cell-free assay~40
SIK3Cell-free assay~30

Table 2: Cellular Activity of this compound [5][10]

Cellular EffectCell TypeMetricValue (µM)
IL-10 Production EnhancementZymosan A-stimulated mouse BMDCsEC500.46
Inhibition of MOLM-13 Leukemia Cell ProliferationMOLM-13 cellsIC500.24

Table 3: Physicochemical and In Vivo Properties of this compound [1][5]

PropertyValue / Observation
PBS Solubility428 µM
Mouse Liver Microsome StabilityStable for > 2 hours
In Vivo Administration RouteIntraperitoneal (IP) injection
In Vivo EfficacyReduces phosphorylation of HDAC5 at Ser259 at doses as low as 5 mg/kg.[1][5]
Pharmacokinetic HighlightWell-tolerated doses achieve free serum concentrations above its SIK2 IC50 for over 16 hours.[1][3][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following protocols are based on published studies involving this compound.

1. In Vitro Kinase Inhibition Assay (Caliper-based)

This protocol is designed to measure the direct inhibitory effect of this compound on purified SIK enzymes.

  • Objective: To determine the IC50 value of this compound against SIK1, SIK2, and SIK3.

  • Materials:

    • Purified, recombinant human SIK1, SIK2, and SIK3 enzymes.

    • Fluorescently labeled peptide substrate.

    • ATP.

    • This compound stock solution (in DMSO).

    • Assay buffer.

    • Caliper EZ Reader or similar microfluidic capillary electrophoresis system.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.

    • In a multi-well plate, combine the SIK enzyme, the peptide substrate, and the diluted this compound or DMSO vehicle control.

    • Initiate the kinase reaction by adding a final concentration of ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction.

    • Analyze the samples using the Caliper system, which separates the phosphorylated and unphosphorylated substrate based on charge differences.

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the inhibition data against the logarithm of the inhibitor concentration and fit the curve using a four-parameter dose-response model to determine the IC50 value.[1]

2. Cellular Target Engagement (HDAC5 Phosphorylation Assay)

This protocol assesses the ability of this compound to inhibit SIK activity within a cellular context by measuring the phosphorylation status of a known SIK substrate, HDAC5.

  • Objective: To confirm that this compound engages and inhibits SIKs in live cells.

  • Materials:

    • Bone marrow-derived macrophages (BMDMs) or other suitable cell lines.

    • Lipopolysaccharide (LPS).

    • This compound.

    • Cell lysis buffer with phosphatase and protease inhibitors.

    • Antibodies: Anti-phospho-HDAC5 (Ser259), Anti-total HDAC5, and a loading control (e.g., anti-Actin).

    • SDS-PAGE and Western blotting equipment.

  • Procedure:

    • Culture BMDMs to the desired density.

    • Pre-incubate the cells with various concentrations of this compound or DMSO vehicle for 1-2 hours.

    • Stimulate the cells with LPS to activate upstream signaling pathways that lead to SIK activation.

    • After stimulation, wash the cells with cold PBS and lyse them on ice.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Perform Western blotting using the primary antibodies against phospho-HDAC5 (Ser259), total HDAC5, and the loading control.

    • Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

    • Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated HDAC5 to total HDAC5 indicates successful target engagement by this compound.[5]

3. In Vivo Animal Study Protocol

This protocol describes the administration of this compound to mice to evaluate its in vivo efficacy and pharmacodynamic effects.

  • Objective: To assess the in vivo SIK inhibitory activity of this compound and its impact on inflammatory responses.

  • Materials:

    • 8-10 week-old C57BL/6 mice.

    • This compound.

    • Vehicle solution: 5% N-methyl-2-pyrrolidinone (NMP), 5% Solutol HS15, 90% normal saline.[1][5]

    • LPS for immune challenge.

    • Equipment for IP injection, blood collection, and tissue harvesting.

  • Procedure:

    • Acclimate male C57BL/6 mice to the facility for at least one week.

    • Prepare the this compound dosing solution in the specified vehicle.

    • Administer this compound at desired doses (e.g., 5, 20 mg/kg) or vehicle via intraperitoneal (IP) injection.[1]

    • After a specified pre-treatment time (e.g., 15 minutes), administer an IP injection of LPS (e.g., 0.5 mg/kg) to induce an inflammatory response.[1]

    • At a defined time point post-LPS injection (e.g., 1 hour), euthanize the mice.[1]

    • Collect blood via cardiac puncture for serum cytokine analysis (e.g., TNFα, IL-10) using methods like Cytometric Bead Array or ELISA.[1]

    • Harvest tissues, such as the spleen, to prepare cell lysates for Western blot analysis of p-HDAC5 levels, as described in the cellular target engagement protocol.[1]

    • Analyze the data to determine if this compound treatment leads to reduced SIK substrate phosphorylation and modulated cytokine responses in vivo.[1]

(All animal studies should be conducted under protocols approved by an appropriate Institutional Animal Care and Use Committee.)

Visualizations: Pathways and Workflows

SIK Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical SIK signaling cascade and the point of intervention for this compound. Upstream kinases like LKB1 activate SIKs, which then phosphorylate and sequester CRTC and Class IIa HDACs in the cytoplasm. This compound blocks this phosphorylation event.

SIK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Activates HDAC Class IIa HDACs (HDAC4, 5, 7, 9) SIK->HDAC P CRTC CRTCs SIK->CRTC P YKL This compound YKL->SIK Inhibits Nucleus Nuclear Translocation HDAC->Nucleus CRTC->Nucleus P_HDAC p-HDACs Cytoplasm Cytoplasmic Sequestration (14-3-3 binding) P_HDAC->Cytoplasm P_CRTC p-CRTCs P_CRTC->Cytoplasm Transcription Gene Expression (e.g., Gluconeogenesis, Inflammatory Response) Nucleus->Transcription

Caption: SIK signaling pathway and the inhibitory action of this compound.

Logical Development of this compound as a Chemical Probe

This diagram outlines the rationale and progression that led to the development of this compound.

Development_Logic Need Need for In Vivo SIK Probe HG99101 Starting Point: HG-9-91-01 Need->HG99101 Limitations Limitations: - Poor Selectivity - Rapid Metabolism - Unsuitable for In Vivo Use HG99101->Limitations Dev Analogue Development & Optimization Limitations->Dev YKL05099 Result: This compound Dev->YKL05099 Properties Improved Properties: + Enhanced Selectivity + Improved PK Properties + Suitable for In Vivo Use YKL05099->Properties

Caption: Rationale for the development of this compound.

Experimental Workflow for this compound Characterization

This flowchart shows the sequential experimental process used to validate this compound as a reliable chemical probe.

Workflow start Biochemical Assays cellular Cellular Assays start->cellular sub_start Determine IC50 vs SIKs Kinome Selectivity Screening start->sub_start invivo In Vivo Studies cellular->invivo sub_cellular Target Engagement (p-HDAC5) Cytokine Modulation (IL-10, TNFα) Cell Viability/Toxicity cellular->sub_cellular sub_invivo Pharmacokinetics (PK) In Vivo Target Engagement Disease Model Efficacy invivo->sub_invivo

Caption: Workflow for characterizing the SIK probe this compound.

Conclusion

This compound represents a significant advancement in the toolset available for studying SIK biology. Its well-characterized potency, selectivity, and, most importantly, its favorable pharmacokinetic profile make it a robust chemical probe for investigating the roles of SIKs in both cell culture and animal models.[1][3] The detailed data and protocols provided herein serve as a comprehensive resource for researchers aiming to leverage this compound to dissect SIK-mediated signaling pathways and explore their therapeutic potential in inflammatory diseases, oncology, and metabolic disorders.[1][7][11]

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of YKL-05-099, a potent inhibitor of Salt-Inducible Kinases (SIKs), in various in vitro experimental settings. The provided information is intended to guide researchers in designing and executing experiments to investigate the biological effects of this compound.

Introduction

This compound is a small molecule inhibitor targeting the Salt-Inducible Kinase (SIK) family, which includes SIK1, SIK2, and SIK3.[1][2] SIKs are serine/threonine kinases that play crucial roles in regulating various physiological processes, including inflammatory responses and cell growth.[3][4] By inhibiting SIKs, this compound has been shown to modulate cytokine production and affect cell viability in different cell types, making it a valuable tool for research in immunology and oncology.[5][6]

Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of SIKs.[1] This inhibition leads to a cascade of downstream events, most notably the dephosphorylation and nuclear translocation of class IIa histone deacetylases (HDACs), such as HDAC4 and HDAC5, and the CREB-regulated transcriptional coactivators (CRTCs).[4][6] In the nucleus, these dephosphorylated proteins can modulate gene expression. For instance, in acute myeloid leukemia (AML) cells, inhibition of SIK3 by this compound leads to altered HDAC4 phosphorylation and localization, which in turn suppresses the function of the transcription factor MEF2C, a key driver of AML progression.[4][6] Furthermore, SIKs have been shown to interact with and regulate the Wnt/β-catenin signaling pathway, a critical pathway in development and disease.[1][3]

Data Presentation: Quantitative In Vitro Data for this compound

The following table summarizes the key quantitative data for this compound from various in vitro studies.

ParameterValueCell Line/SystemReference
IC50 (SIK1) ~10 nMCell-free assay[1][2]
IC50 (SIK2) ~40 nMCell-free assay[1][2]
IC50 (SIK3) ~30 nMCell-free assay[1][2]
EC50 (IL-10 enhancement) 460 nMZymosan A-stimulated bone marrow-derived dendritic cells (BMDCs)[2][5]
IC50 (Cell Proliferation) 0.24 µMMOLM-13 leukemia cells[5]
Effective Concentration 1 µMLPS-stimulated BMDCs (for cytokine modulation)[1][5]
Effective Concentration 500 nMRN2 leukemia cells (pretreatment for 3 days)[4]

Mandatory Visualizations

Signaling Pathway of this compound Action

YKL_05_099_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus SIK1/2/3 SIK1/2/3 This compound This compound This compound->SIK1/2/3 HDAC4/5_P p-HDAC4/5 SIK1/2/3->HDAC4/5_P P CRTCs_P p-CRTCs SIK1/2/3->CRTCs_P P β-catenin_degradation β-catenin Degradation SIK1/2/3->β-catenin_degradation Regulates HDAC4/5 HDAC4/5 HDAC4/5_P->HDAC4/5 Dephosphorylation 14-3-3 14-3-3 HDAC4/5_P->14-3-3 HDAC4/5_n HDAC4/5 HDAC4/5->HDAC4/5_n Nuclear Translocation CRTCs CRTCs CRTCs_P->CRTCs Dephosphorylation CRTCs_P->14-3-3 CRTCs_n CRTCs CRTCs->CRTCs_n Nuclear Translocation β-catenin β-catenin β-catenin_degradation->β-catenin MEF2C MEF2C HDAC4/5_n->MEF2C Inhibits CREB CREB CRTCs_n->CREB Gene_Expression Gene_Expression MEF2C->Gene_Expression Modulates CREB->Gene_Expression Activates TCF/LEF TCF/LEF β-catenin->TCF/LEF Wnt_Target_Genes Wnt_Target_Genes TCF/LEF->Wnt_Target_Genes Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., MOLM-13, BMDCs) Treatment 2. Treatment with this compound (Varying concentrations and time points) Cell_Culture->Treatment Assays 3. Downstream Assays Treatment->Assays Viability Cell Viability Assay (e.g., CellTiter-Glo) Assays->Viability Cytokine Cytokine Measurement (e.g., ELISA) Assays->Cytokine Western_Blot Protein Analysis (e.g., Western Blot for p-HDAC5) Assays->Western_Blot Data_Analysis 4. Data Analysis and Interpretation Viability->Data_Analysis Cytokine->Data_Analysis Western_Blot->Data_Analysis

References

YKL-05-099 Application Notes for Mouse Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-05-099 is a potent, small-molecule pan-inhibitor of Salt-Inducible Kinases (SIKs), with IC50 values of approximately 10 nM, 40 nM, and 30 nM for SIK1, SIK2, and SIK3, respectively.[1][2] SIKs are members of the AMP-activated protein kinase (AMPK) family and play a crucial role in regulating inflammatory responses. By inhibiting SIKs, this compound modulates the production of both pro- and anti-inflammatory cytokines, making it a valuable tool for studying inflammation and a potential therapeutic agent for inflammatory diseases. These application notes provide a comprehensive overview of this compound dosage and administration in various mouse models of inflammation, along with detailed experimental protocols.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of SIKs. This inhibition leads to the modulation of downstream signaling pathways that control the expression of inflammatory genes. A key mechanism involves the regulation of transcription factors such as CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs). SIK inhibition leads to the dephosphorylation and nuclear translocation of CRTCs, which in turn promotes the transcription of the anti-inflammatory cytokine Interleukin-10 (IL-10). Concurrently, SIK inhibition prevents the phosphorylation and inactivation of Class IIa HDACs, leading to the suppression of pro-inflammatory cytokine expression, including Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-12.

SIK_Inhibition_Pathway cluster_stimulation Inflammatory Stimulus (e.g., LPS) cluster_inhibition Pharmacological Intervention cluster_cell Macrophage Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 This compound This compound SIKs SIKs This compound->SIKs inhibits TLR4->SIKs activates NF-kB_pathway NF-kB Pathway TLR4->NF-kB_pathway activates HDACs Class IIa HDACs (p-HDAC) SIKs->HDACs phosphorylates (inactivates) CRTCs CRTCs (p-CRTC) SIKs->CRTCs phosphorylates (inactivates) HDACs_dephospho HDACs (active) CRTCs_dephospho CRTCs (active) Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-12) HDACs->Pro_inflammatory_Genes represses Anti_inflammatory_Genes Anti-inflammatory Gene Transcription (IL-10) CRTCs->Anti_inflammatory_Genes co-activates with CREB NF-kB_pathway->Pro_inflammatory_Genes promotes CREB CREB CREB->Anti_inflammatory_Genes HDACs_dephospho->Pro_inflammatory_Genes represses CRTCs_dephospho->Anti_inflammatory_Genes co-activates

Caption: SIK Inhibition Pathway by this compound.

Data Presentation

In Vivo Efficacy of this compound in Mouse Models
ModelMouse StrainThis compound DosageAdministration RouteKey Findings
Lipopolysaccharide (LPS)-induced Systemic InflammationC57BL/65-50 mg/kgIntraperitoneal (IP)Dose-dependent decrease in serum TNF-α and increase in serum IL-10.[2]
Salt-Sensitive HypertensionC57BL/6J20 mg/kg/dayIntraperitoneal (IP)Attenuated macrophage infiltration, oxidative stress, and kidney damage.[3]
Collagen-Induced Arthritis (CIA)DBA/1Not specified in detail, but other SIK inhibitors have been used effectively.Not specifiedAnother SIK inhibitor, GLPG3970, showed a dose-dependent improvement in disease activity score.[4]
Dextran Sulfate (B86663) Sodium (DSS)-induced ColitisC57BL/6(Proposed) 10-20 mg/kg/dayIntraperitoneal (IP) or Oral GavageBased on efficacy in other inflammation models, this compound is expected to reduce colonic inflammation.
Pharmacokinetic and In Vitro Properties of this compound
PropertyValue
IC50
SIK1~10 nM
SIK2~40 nM
SIK3~30 nM
Solubility
DMSO100 mg/mL (166.63 mM)[1]
In Vivo Stability Stable in mouse liver microsomes for >2 hours.[2]
Bioavailability Achieves free serum concentrations above its IC50 for SIK2 inhibition for >16 hours at well-tolerated doses.[1]

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to study acute systemic inflammatory responses.

Materials:

  • This compound

  • Vehicle solution: 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline.[2]

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4)

  • Sterile, pyrogen-free saline

  • 8-10 week old C57BL/6 mice

Protocol:

  • Preparation of this compound: Dissolve this compound in the vehicle solution to the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, prepare a 1 mg/mL solution to inject 200 µL).

  • This compound Administration: Administer the prepared this compound solution or vehicle control to mice via intraperitoneal (IP) injection.

  • Inflammation Induction: 15-30 minutes after this compound administration, inject LPS (0.5 - 1 mg/kg) dissolved in sterile saline via IP injection.[5]

  • Monitoring and Sample Collection:

    • Monitor mice for signs of endotoxemia (lethargy, piloerection, huddled posture).

    • At desired time points (e.g., 1, 2, 4, 6, or 24 hours post-LPS injection), collect blood via cardiac puncture or tail vein for serum cytokine analysis (TNF-α, IL-6, IL-10).[5]

    • Tissues such as the spleen, liver, and lungs can be harvested for analysis of inflammatory markers.

LPS_Workflow Start Start Acclimatize_Mice Acclimatize Mice (8-10 week old C57BL/6) Start->Acclimatize_Mice Prepare_Reagents Prepare this compound and LPS Solutions Acclimatize_Mice->Prepare_Reagents Group_Assignment Randomly Assign Mice to Groups (Vehicle, this compound) Prepare_Reagents->Group_Assignment Administer_Treatment Administer Vehicle or This compound (IP) Group_Assignment->Administer_Treatment Wait_15_30_min Wait 15-30 min Administer_Treatment->Wait_15_30_min Administer_LPS Administer LPS (IP) Wait_15_30_min->Administer_LPS Monitor_and_Collect Monitor and Collect Samples (Blood, Tissues) at Timed Intervals Administer_LPS->Monitor_and_Collect Analyze_Data Analyze Inflammatory Markers (e.g., Cytokines) Monitor_and_Collect->Analyze_Data End End Analyze_Data->End

Caption: LPS-Induced Inflammation Workflow.

Collagen-Induced Arthritis (CIA)

A widely used model for rheumatoid arthritis, characterized by chronic joint inflammation, pannus formation, and cartilage and bone erosion.[6][7]

Materials:

  • This compound

  • Vehicle solution

  • Bovine or chicken type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 8-10 week old male DBA/1 mice

Protocol:

  • Preparation of CII Emulsion:

    • Dissolve CII in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

    • Prepare an emulsion by mixing the CII solution with an equal volume of CFA (for primary immunization) or IFA (for booster immunization) until a stable emulsion is formed.

  • Primary Immunization (Day 0):

    • Anesthetize mice and inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.

  • This compound Treatment (Prophylactic or Therapeutic):

    • Prophylactic: Begin daily IP injections of this compound (e.g., 10-20 mg/kg) or vehicle from day 20 (before the onset of clinical signs) until the end of the experiment.

    • Therapeutic: Begin daily IP injections of this compound or vehicle upon the first appearance of clinical signs of arthritis (e.g., paw swelling and redness).

  • Clinical Assessment:

    • Monitor mice daily for the onset and severity of arthritis starting from day 21.

    • Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.

  • Terminal Analysis:

    • At the end of the study (e.g., day 42-56), collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.

    • Collect blood for measurement of anti-CII antibodies and inflammatory cytokines.

CIA_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment Regimen Day_0 Day 0: Primary Immunization (CII in CFA) Day_21 Day 21: Booster Immunization (CII in IFA) Clinical_Scoring Daily Clinical Scoring (Day 21 onwards) Day_21->Clinical_Scoring Prophylactic Prophylactic Treatment: Start this compound on Day 20 Prophylactic->Clinical_Scoring Therapeutic Therapeutic Treatment: Start this compound at Disease Onset Therapeutic->Clinical_Scoring Start Start Start->Day_0 Terminal_Analysis Terminal Analysis (Histology, Serology) Clinical_Scoring->Terminal_Analysis End End Terminal_Analysis->End

Caption: Collagen-Induced Arthritis Workflow.

Dextran Sulfate Sodium (DSS)-Induced Colitis

This model mimics human ulcerative colitis and is characterized by bloody diarrhea, weight loss, and colonic inflammation.

Materials:

  • This compound

  • Vehicle solution

  • Dextran sulfate sodium (DSS; 36-50 kDa)

  • 8-10 week old C57BL/6 mice

Protocol:

  • Induction of Acute Colitis:

    • Administer 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days.

  • This compound Treatment:

    • Begin daily administration of this compound (e.g., 10-20 mg/kg, IP or oral gavage) or vehicle concurrently with the initiation of DSS treatment.

  • Monitoring:

    • Record body weight, stool consistency, and the presence of blood in the stool daily.

    • Calculate a Disease Activity Index (DAI) based on these parameters.

  • Terminal Analysis:

    • At the end of the DSS administration period (or when humane endpoints are reached), euthanize the mice.

    • Measure the length of the colon.

    • Collect colonic tissue for histological assessment of inflammation, ulceration, and epithelial damage.

    • Colonic tissue can also be used for myeloperoxidase (MPO) assay to quantify neutrophil infiltration and for cytokine analysis.

DSS_Workflow Start Start Acclimatize_Mice Acclimatize Mice (8-10 week old C57BL/6) Start->Acclimatize_Mice Group_Assignment Randomly Assign Mice to Groups (Control, DSS+Vehicle, DSS+this compound) Acclimatize_Mice->Group_Assignment Induce_Colitis Administer DSS in Drinking Water (5-7 days) Group_Assignment->Induce_Colitis Administer_Treatment Daily Administration of Vehicle or this compound Group_Assignment->Administer_Treatment Daily_Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood - DAI Score Induce_Colitis->Daily_Monitoring Administer_Treatment->Daily_Monitoring Terminal_Analysis Terminal Analysis: - Colon Length - Histology - MPO Assay - Cytokine Analysis Daily_Monitoring->Terminal_Analysis End End Terminal_Analysis->End

Caption: DSS-Induced Colitis Workflow.

Conclusion

This compound is a versatile and effective tool for the in vivo study of inflammation. Its ability to modulate both pro- and anti-inflammatory cytokine production through SIK inhibition makes it a compound of significant interest for researchers in immunology and drug development. The protocols outlined above provide a framework for utilizing this compound in common mouse models of inflammation. Researchers should optimize dosages and treatment schedules based on their specific experimental goals and the severity of the induced inflammation.

References

Application Notes and Protocols: Preparation of YKL-05-099 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of a stock solution of YKL-05-099 in dimethyl sulfoxide (B87167) (DMSO). This compound is a potent and selective inhibitor of salt-inducible kinases (SIKs), playing a crucial role in immunological and cancer research.[1][2] Adherence to this protocol is essential for ensuring the accuracy and reproducibility of experimental results.

Introduction to this compound

This compound is a small molecule inhibitor targeting salt-inducible kinases (SIK), particularly SIK1, SIK2, and SIK3.[1][2] These kinases are key regulators of various cellular processes. By inhibiting SIKs, this compound can modulate the activity of downstream signaling pathways, making it a valuable tool for studying a range of biological phenomena, including inflammatory responses and the progression of certain cancers like acute myeloid leukemia.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight 600.11 g/mol [2][4][5]
CAS Number 1936529-65-5[1][4][5][6]
Chemical Formula C₃₂H₃₄ClN₇O₃[1][4][6]
Appearance White to light yellow solid[4]
Purity >98%[1][6]
Solubility in DMSO ≥ 75 mg/mL (124.98 mM) to 100 mg/mL (166.63 mM)[2][4]
Storage (Powder) -20°C for up to 3 years[2][4]
Storage (Stock Solution in DMSO) -80°C for up to 2 years; -20°C for up to 1 year[4]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials and Equipment
  • This compound powder

  • Anhydrous/high-purity Dimethyl Sulfoxide (DMSO), newly opened

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Safety Precautions
  • Handle this compound powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE at all times.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

Step-by-Step Procedure
  • Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before use. This is particularly important for DMSO, as it can absorb moisture from the air when cold, which can affect the solubility of the compound.[2][4]

  • Weigh this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.00 mg of this compound (Molecular Weight = 600.11 g/mol ).

  • Dissolve in DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 6.00 mg of powder.

  • Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[5] Visually inspect the solution to ensure there are no visible particles.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[4]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[4]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation of this compound Stock Solution start Start: Equilibrate Reagents to RT weigh Weigh this compound Powder start->weigh 1 add_dmso Add Anhydrous DMSO weigh->add_dmso 2 dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve 3 aliquot Aliquot into Single-Use Vials dissolve->aliquot 4 store Store at -20°C or -80°C aliquot->store 5

Caption: Workflow for preparing this compound stock solution in DMSO.

Signaling Pathway Context

This compound functions by inhibiting the Salt-Inducible Kinase (SIK) family. This inhibition leads to the dephosphorylation and nuclear translocation of CRTCs (CREB-regulated transcription coactivators), which in turn enhances CREB-dependent gene expression. This mechanism is central to its effects on inflammation and bone metabolism.[1]

G cluster_pathway Simplified this compound Signaling Pathway ykl This compound sik SIK1/2/3 ykl->sik Inhibits crtc_p Phosphorylated CRTCs (Cytoplasmic) sik->crtc_p Phosphorylates crtc Dephosphorylated CRTCs (Nuclear) crtc_p->crtc Dephosphorylation creb CREB crtc->creb Co-activates gene_exp Target Gene Expression creb->gene_exp Promotes

Caption: this compound inhibits SIK, leading to enhanced gene expression.

References

Application Notes and Protocols for YKL-05-099: A Potent Salt-Inducible Kinase (SIK) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and in vivo preparation of YKL-05-099, a potent and selective inhibitor of Salt-Inducible Kinases (SIKs). Additionally, this document outlines the key signaling pathways affected by this compound and provides a general workflow for in vivo experimental studies.

Introduction

This compound is a small molecule inhibitor targeting the Salt-Inducible Kinase (SIK) family, which includes SIK1, SIK2, and SIK3.[1] These kinases are crucial regulators of various physiological processes, including inflammatory responses and metabolic homeostasis.[2] By inhibiting SIKs, this compound can modulate the activity of downstream targets, leading to anti-inflammatory effects, such as the suppression of pro-inflammatory cytokines like TNFα and the enhancement of the anti-inflammatory cytokine IL-10.[3] These properties make this compound a valuable tool for investigating SIK function in various disease models.

Data Presentation

This compound Solubility

The solubility of this compound in various solvents is crucial for preparing stock solutions and formulations for in vitro and in vivo studies. The following table summarizes the reported solubility data.

SolventSolubilityConcentration (mM)Notes
DMSO≥ 103.33 mg/mL≥ 172.17[]
DMSO100 mg/mL166.63[1][5]
DMSO≥ 75 mg/mL≥ 124.97[6]
DMSO45 mg/mL74.99Sonication is recommended.[7]
PBS (pH 7.2)428 µM0.428Highly soluble in PBS.[3]
Ethanol100 mg/mL166.63[1]
WaterInsoluble-[1]

Molecular Weight of this compound: 600.11 g/mol

In Vivo Formulation Stability
  • Stock Solutions: When stored in a suitable solvent like DMSO, stock solutions of this compound are stable for extended periods when stored at low temperatures. For long-term storage (up to 2 years), -80°C is recommended. For shorter-term storage (up to 1 year), -20°C is suitable.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[3]

  • Working Solutions: For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use to ensure stability and prevent precipitation.[3]

Experimental Protocols

Preparation of this compound for In Vivo Injection

The following protocols describe methods for preparing this compound for intraperitoneal (IP) injection in animal models, such as mice. The choice of formulation may depend on the desired final concentration and experimental requirements.

Protocol 1: Formulation with N-methyl-2-pyrrolidinone and Solutol HS15

This protocol has been successfully used for IP administration in C57BL/6 mice.[2]

Materials:

  • This compound powder

  • N-methyl-2-pyrrolidinone (NMP)

  • Solutol HS15

  • Normal saline (0.9% NaCl)

Procedure:

  • Prepare the vehicle solution by mixing 5% N-methyl-2-pyrrolidinone and 5% Solutol HS15 in 90% normal saline.

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound powder in the vehicle solution to achieve the desired final concentration.

  • Ensure the solution is clear and free of precipitation before administration.

Protocol 2: Formulation with DMSO and SBE-β-CD in Saline

This protocol is suitable for preparing a suspended solution for oral or intraperitoneal injection.[3]

Materials:

  • This compound powder

  • DMSO

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

  • Normal saline (0.9% NaCl)

Procedure:

  • Prepare a 20% SBE-β-CD solution in normal saline. Dissolve 2 g of SBE-β-CD powder in 10 mL of saline until the solution is clear. This solution can be stored at 4°C for up to one week.[3]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare the final working solution, add the this compound DMSO stock solution to the 20% SBE-β-CD in saline. For example, to make 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in saline.[3]

  • Mix the solution thoroughly. The final formulation will be a suspended solution. If necessary, use sonication to aid dissolution.[3]

Protocol 3: Formulation with DMSO, PEG300, and Tween-80 in Saline

This protocol yields a clear solution and is suitable for IP injection.[3]

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Normal saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare the final working solution, add the solvents sequentially. For example, to prepare 1 mL of a 2.5 mg/mL solution: a. Add 100 µL of the 25 mg/mL this compound DMSO stock to 400 µL of PEG300 and mix well.[3] b. Add 50 µL of Tween-80 and mix until the solution is clear.[3] c. Add 450 µL of normal saline to reach the final volume of 1 mL and mix thoroughly.[3]

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]

Mandatory Visualizations

This compound Mechanism of Action: SIK Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of SIKs. In a basal state, SIKs phosphorylate and inactivate class IIa Histone Deacetylases (HDACs) and CREB-Regulated Transcription Coactivators (CRTCs) by promoting their sequestration in the cytoplasm via binding to 14-3-3 proteins.[2] Inhibition of SIKs by this compound leads to the dephosphorylation and nuclear translocation of HDACs and CRTCs, which in turn regulate gene expression. For instance, in the context of acute myeloid leukemia (AML), this compound-mediated SIK3 inhibition leads to the nuclear localization of HDAC4, which then represses the transcriptional activity of MEF2C, a key factor in AML progression.[8]

SIK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIK SIK1/2/3 HDAC_P p-HDAC (inactive) SIK->HDAC_P P CRTC_P p-CRTC (inactive) SIK->CRTC_P P fourteen_three_three 14-3-3 HDAC_P->fourteen_three_three HDAC HDAC (active) HDAC_P->HDAC Dephosphorylation (this compound effect) CRTC_P->fourteen_three_three CRTC CRTC (active) CRTC_P->CRTC Dephosphorylation (this compound effect) YKL This compound YKL->SIK MEF2C MEF2C HDAC->MEF2C CREB CREB CRTC->CREB Gene_Expression Target Gene Expression MEF2C->Gene_Expression repression CREB->Gene_Expression activation

Caption: SIK signaling pathway and the inhibitory effect of this compound.

In Vivo Experimental Workflow with this compound

A typical in vivo study using this compound involves several key steps, from animal model selection to endpoint analysis. The following diagram illustrates a general workflow for an acute inflammation model.

In_Vivo_Workflow cluster_preparation Preparation cluster_treatment Treatment and Induction cluster_analysis Analysis Animal_Model Select Animal Model (e.g., C57BL/6 mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomize Animals into Control and Treatment Groups Acclimatization->Grouping Formulation Prepare this compound Formulation Administration Administer this compound or Vehicle (e.g., IP injection) Formulation->Administration Grouping->Administration Induction Induce Disease Model (e.g., LPS challenge) Administration->Induction Monitoring Monitor Animal Health and Clinical Signs Induction->Monitoring Sample_Collection Collect Samples (Blood, Tissues) Monitoring->Sample_Collection Endpoint_Analysis Endpoint Analysis (e.g., Cytokine levels, Western Blot for p-HDAC5) Sample_Collection->Endpoint_Analysis

Caption: General workflow for an in vivo study using this compound.

References

Application Notes and Protocols for YKL-05-099 in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-05-099 is a potent and selective small-molecule inhibitor of the Salt-Inducible Kinase (SIK) family, which includes SIK1, SIK2, and SIK3.[1][2][3] These serine/threonine kinases are members of the AMP-activated protein kinase (AMPK) family and are key regulators of various physiological processes, including metabolic regulation, inflammation, and melanogenesis.[4] Dysregulation of SIK activity has been implicated in several diseases, making SIK inhibitors like this compound valuable tools for research and potential therapeutic development.[5]

These application notes provide a detailed protocol for utilizing this compound in a biochemical kinase activity assay to determine its inhibitory potency (IC50) against SIK isoforms.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of SIKs. The SIK signaling cascade involves the phosphorylation of downstream substrates, most notably Class IIa histone deacetylases (HDACs) and CREB-regulated transcriptional co-activators (CRTCs).[4] By inhibiting SIK activity, this compound prevents the phosphorylation of these substrates, leading to their nuclear translocation and modulation of gene expression. For instance, in macrophages, inhibition of SIKs by this compound can lead to an increase in the production of the anti-inflammatory cytokine IL-10.[1]

Caption: Simplified SIK signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound against its primary targets and selected off-targets is summarized below. IC50 values represent the concentration of the inhibitor required for 50% inhibition of the kinase activity in a biochemical assay.

Kinase TargetIC50 (nM)Reference
SIK1~10[1][2]
SIK2~40[1][2]
SIK3~30[1][2]
CSF1RPotent Inhibition[6]
SRCInhibition at 1 µM[7]
ABLInhibition at 1 µM[7]

Experimental Protocols

Biochemical Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits and is suitable for determining the IC50 of this compound against SIK1, SIK2, or SIK3.

Principle:

The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the produced ADP is converted back to ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal that is directly proportional to the kinase activity.

Materials and Reagents:

  • Recombinant human SIK1, SIK2, or SIK3

  • AMARA Peptide Substrate (AMARAASAAALARRR)[8][9][10][11][12]

  • This compound

  • ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Protocol:

  • This compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in kinase reaction buffer to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution starting from 10 µM).

  • Assay Plate Setup:

    • Add 5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells of the assay plate.

    • Include "no inhibitor" (positive control) and "no enzyme" (background) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix containing the SIK enzyme and AMARA peptide substrate in kinase reaction buffer. The optimal concentrations of the enzyme and substrate should be determined empirically but are typically in the low nM and µM range, respectively.

    • Add 5 µL of the 2X kinase/substrate master mix to each well.

    • Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific SIK isoform.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well. The final reaction volume is 20 µL.

  • Incubation:

    • Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.

  • Signal Generation:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Subtract the background luminescence (no enzyme control) from all other measurements.

    • Normalize the data to the positive control (no inhibitor) to determine the percent inhibition for each this compound concentration.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Inhibitor Prepare this compound Serial Dilutions Add_Inhibitor Add this compound/ Vehicle to Plate Prep_Inhibitor->Add_Inhibitor Prep_Reagents Prepare Kinase, Substrate, and ATP Solutions Add_Kinase_Substrate Add Kinase/Substrate Mix Prep_Reagents->Add_Kinase_Substrate Add_Inhibitor->Add_Kinase_Substrate Add_ATP Initiate with ATP Add_Kinase_Substrate->Add_ATP Incubate_Reaction Incubate at 30°C Add_ATP->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate at RT Stop_Reaction->Incubate_Stop Generate_Signal Generate Luminescence (Kinase Detection Reagent) Incubate_Stop->Generate_Signal Incubate_Signal Incubate at RT Generate_Signal->Incubate_Signal Read_Plate Read Luminescence Incubate_Signal->Read_Plate Calculate_IC50 Calculate % Inhibition and Determine IC50 Read_Plate->Calculate_IC50

Caption: Experimental workflow for the luminescence-based kinase activity assay.
Alternative Method: Radioactive Kinase Assay

For orthogonal validation, a traditional radioactive kinase assay can be performed. This method is often considered the "gold standard" for measuring kinase activity.

Principle:

This assay measures the transfer of a radioactive phosphate (B84403) group (³²P) from [γ-³²P]ATP to the AMARA peptide substrate by the SIK enzyme. The radiolabeled substrate is then separated from the unreacted [γ-³²P]ATP, and the amount of incorporated radioactivity is quantified.

Materials and Reagents:

  • Recombinant human SIK1, SIK2, or SIK3

  • AMARA Peptide Substrate

  • This compound

  • [γ-³²P]ATP

  • Non-radioactive ATP

  • Kinase Reaction Buffer

  • Phosphocellulose paper (e.g., P81)

  • Wash Buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Protocol:

  • Reagent Preparation: Prepare this compound dilutions, kinase, and substrate as described in the luminescence-based assay protocol. Prepare an ATP mix containing both [γ-³²P]ATP and non-radioactive ATP.

  • Kinase Reaction:

    • Set up the reactions in a similar manner, adding the inhibitor, kinase/substrate mix, and initiating with the radioactive ATP mix.

    • Incubate at 30°C for a predetermined time within the linear range of the reaction.

  • Stopping the Reaction and Separation:

    • Spot a portion of each reaction mixture onto a phosphocellulose filter paper.

    • Immediately immerse the filter papers in a wash buffer (e.g., 0.75% phosphoric acid) to stop the reaction and wash away unreacted [γ-³²P]ATP.

    • Perform several washes with the wash buffer.

  • Quantification:

    • Place the washed and dried filter papers into scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of ³²P incorporated into the substrate and determine the percent inhibition for each this compound concentration.

    • Calculate the IC50 value as described previously.

Troubleshooting

  • High Background Signal:

    • Ensure the purity of the recombinant kinase.

    • Optimize the ATP concentration; excessively high concentrations can lead to higher background.

    • Test for inhibitor interference with the detection reagents in a counterscreen without the kinase.

  • Low Signal or No Inhibition:

    • Confirm the activity of the kinase and the integrity of the ATP.

    • Optimize the concentrations of the kinase, substrate, and ATP. For competitive inhibitors, high ATP concentrations will lead to higher apparent IC50 values.

    • Ensure the inhibitor is fully dissolved and has not precipitated.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of SIK kinases. The provided protocols offer robust methods for quantifying its inhibitory activity in a biochemical setting. Accurate determination of IC50 values is critical for interpreting experimental results and for the potential development of SIK inhibitors as therapeutic agents.

References

Application Notes and Protocols for In Vivo Administration of YKL-05-099 via Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-05-099 is a potent and selective inhibitor of Salt-Inducible Kinases (SIKs), with IC50 values of approximately 10 nM, 40 nM, and 30 nM for SIK1, SIK2, and SIK3, respectively[1][2]. This small molecule has emerged as a valuable tool for investigating the physiological and pathological roles of SIKs in various diseases, including acute myeloid leukemia (AML), osteoporosis, and inflammatory disorders[3][4][5]. In vivo, this compound has demonstrated therapeutic potential by modulating key signaling pathways, leading to cell-cycle arrest, apoptosis in cancer cells, and regulation of bone metabolism[4][6][7]. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound via intraperitoneal (IP) injection in preclinical mouse models.

Mechanism of Action: The SIK-HDAC-MEF2C Signaling Axis

This compound exerts its effects primarily through the inhibition of SIKs, particularly SIK3 in the context of AML[3][6]. SIK3 is crucial for maintaining the function of the myocyte enhancer factor 2C (MEF2C), a transcription factor overexpressed in certain AML subtypes[3]. SIK3 directly phosphorylates and inactivates histone deacetylase 4 (HDAC4), a repressive cofactor of MEF2C[3][7]. By inhibiting SIK3, this compound leads to the dephosphorylation and nuclear accumulation of HDAC4, which then represses MEF2C-dependent transcription[6][7]. This cascade of events ultimately results in the suppression of AML progression[3].

SIK3_HDAC4_MEF2C_Pathway SIK3 SIK3 HDAC4_P p-HDAC4 SIK3->HDAC4_P Phosphorylates HDAC4_deP HDAC4 HDAC4_P->HDAC4_deP YKL This compound YKL->SIK3 Inhibits MEF2C MEF2C HDAC4_deP->MEF2C Binds to Repression Transcriptional Repression TargetGenes MEF2C Target Genes (e.g., for proliferation) MEF2C->TargetGenes Activates

Figure 1: this compound mechanism of action in AML.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and effects of this compound administered via intraperitoneal injection in various mouse models.

Table 1: In Vivo Dosage and Administration of this compound

Animal ModelDosageDosing ScheduleVehicleReference
MLL-AF9 Murine AML6 mg/kgOnce daily for 3 weeksPBS + 25 mM HCl[3][8]
MLL-AF9 Murine AML18 mg/kgOnce daily for 3 weeksNot Specified[8]
AML Patient-Derived Xenograft (PDX)Indicated dosageOnce dailyNot Specified[3][8]
C57BL/6 Mice (Toxicity Study)18 mg/kgOnce daily for 28 daysPBS + 25 mM HCl[3][8]
C57BL/6 Mice (Pharmacodynamics)5 - 50 mg/kgSingle doseNot Specified[3]
C57BL/6 Mice (Inflammation Model)5, 20 mg/kgSingle dose5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, 90% normal saline[9]
Surgically Ovariectomized Mice6, 18 mg/kg/dayDailyNot Specified[10]
C57BL/6 J Mice (Hypertension Model)20 mg/kg/dayDaily for 15 daysSaline[11]

Table 2: In Vivo Efficacy and Pharmacodynamic Effects of this compound

Animal ModelEffectOutcomeReference
MLL-AF9 Murine AMLAttenuated disease progressionExtended animal survival[3][7]
AML PDX ModelSuppressed leukemia expansionReduced leukemia burden in bone marrow[3][8]
C57BL/6 MiceInhibition of SIKsDose-dependent decrease in HDAC5 phosphorylation (Ser259)[1][9]
C57BL/6 Mice (Inflammation Model)Modulation of cytokine responseDecreased serum TNFα, increased serum IL-10[9]
Surgically Ovariectomized MiceIncreased bone formationIncreased trabecular bone mass[4]
C57BL/6 J Mice (Hypertension Model)Attenuated salt-sensitive hypertensionPrevented kidney damage and proteinuria[11]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

This protocol describes the preparation of this compound for in vivo administration. It is crucial to ensure complete dissolution and sterility of the final solution.

Materials:

  • This compound powder

  • Vehicle (e.g., Phosphate-Buffered Saline (PBS) with 25 mM HCl, or 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline)

  • Sterile, pyrogen-free microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Determine the required concentration and volume: Based on the desired dosage (e.g., 6 mg/kg) and the average weight of the mice, calculate the total amount of this compound and the final volume of the solution needed.

  • Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Add the vehicle: Add the appropriate vehicle to the this compound powder. For example, for a PBS-based vehicle, first dissolve the this compound in a small amount of 25 mM HCl before adding PBS to the final volume[3]. Another reported vehicle is a mixture of 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline[9].

  • Dissolve the compound: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, use a sonicator to aid dissolution.

  • Sterile filter the solution: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube or vial. This step is critical to ensure the sterility of the injectate.

  • Storage: It is recommended to prepare the working solution fresh on the day of use[1].

Protocol 2: Intraperitoneal Administration of this compound in a Murine AML Model

This protocol outlines the procedure for administering this compound to mice in a preclinical AML model, based on published studies[3][8].

Materials:

  • Prepared and sterile-filtered this compound solution

  • AML mouse model (e.g., C57BL/6 mice transplanted with MLL-AF9 AML cells)

  • Sterile insulin (B600854) syringes or other appropriate syringes with a 27-30 gauge needle

  • Animal handling and restraint equipment

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Handling: Properly restrain the mouse, ensuring minimal stress. One common method is to scruff the mouse by grasping the loose skin at the back of the neck.

  • Locate the Injection Site: Turn the mouse over to expose its abdomen. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

  • Administer the Injection:

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 10-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid (e.g., blood or urine) is drawn back, which would indicate improper needle placement.

    • Slowly inject the this compound solution.

  • Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as lethargy, hunched posture, or abdominal swelling.

  • Dosing Schedule: Administer the injections according to the predetermined schedule (e.g., once daily) for the duration of the study.

IP_Injection_Workflow cluster_prep Preparation cluster_admin Administration A Calculate Dosage & Volume B Weigh this compound A->B C Dissolve in Vehicle B->C D Sterile Filter (0.22 µm) C->D G Inject Solution (IP) D->G Prepared Drug Solution E Restrain Mouse F Locate Injection Site (Lower Abdominal Quadrant) E->F F->G H Monitor Animal G->H

Figure 2: Experimental workflow for IP injection.

Safety and Toxicology

Long-term administration of this compound has been shown to be well-tolerated in mice. In one study, daily intraperitoneal injections of 18 mg/kg for 28 days did not result in significant toxicities, with normal complete blood counts and serum chemistry observed[3][8]. However, another study noted hyperglycemia and nephrotoxicity with long-term treatment in a model of post-menopausal osteoporosis, suggesting that potential toxicities should be carefully monitored in different disease contexts[4]. Researchers should always conduct appropriate toxicity studies for their specific animal model and experimental design.

Concluding Remarks

This compound is a valuable chemical probe for studying SIK function in vivo. The protocols and data presented here provide a foundation for researchers to design and execute their own in vivo experiments using intraperitoneal administration of this compound. Adherence to proper preparation and administration techniques is crucial for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

YKL-05-099 Technical Support Center: Stability & Storage Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information and answers to frequently asked questions regarding the stability, storage, and handling of the SIK inhibitor, YKL-05-099.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound upon receipt?

For optimal stability, the solid form of this compound should be stored under specific conditions depending on the desired storage duration. The compound is shipped under ambient temperature and is stable for several weeks during transit.[1][2] For long-term storage, refer to the table below.

Data Presentation: Recommended Storage of Solid this compound

Storage TemperatureRecommended Duration
-20°C≥ 4 years[3]
4°C2 years[4]
0 - 4°CShort term (days to weeks)[1]
Cool and dry placeGeneral short-term storage[]
Q2: What is the best way to prepare and store stock solutions of this compound?

It is recommended to prepare a concentrated stock solution in a suitable organic solvent like DMSO.[1][6] For aqueous-based experiments, further dilution into your experimental buffer is necessary. Note that using fresh, anhydrous DMSO is crucial, as moisture-absorbing DMSO can reduce the solubility of the compound.[7]

Experimental Protocols: Preparing Stock Solutions

  • Allow the solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock, add 1.666 mL of DMSO to 10 mg of this compound, MW: 600.11 g/mol ).

  • Vortex or sonicate the solution gently to ensure the compound is fully dissolved. If precipitation occurs, gentle heating and/or sonication can aid dissolution.[8]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Once prepared, stock solutions should be stored as outlined in the table below.

Data Presentation: Recommended Storage of this compound Stock Solutions

Storage TemperatureDurationSolvent
-80°C1-2 years[7][8]DMSO
-20°C1 year[8]DMSO
-20°C1 month[2][4][7]DMSO
0 - 4°C1 month[6]DMSO

For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use.[8]

Q3: What are the solubility limits of this compound in common solvents?

This compound exhibits high solubility in DMSO and is also soluble in other organic solvents. Its solubility in aqueous buffers like PBS is a critical consideration for cell-based assays. There are conflicting reports regarding its solubility in PBS, with one source indicating high solubility and another stating it is insoluble.[3][8][9] This discrepancy may be due to differences in buffer preparation or pH. Researchers should validate its solubility in their specific aqueous media.

Data Presentation: Solubility of this compound

Solvent / BufferReported SolubilityNotes
DMSO≥ 103.33 mg/mL[]-
DMSO100 mg/mL (~166.63 mM)[6][7]Use fresh, anhydrous DMSO[7]
DMSO45 mg/mL (~74.99 mM)[10]Sonication is recommended[10]
Ethanol10 mg/mL[3]-
DMF5 mg/mL[3]-
PBS (pH 7.2)428 µM[8][9]Considered highly soluble[8][9]
PBS (pH 7.2)Insoluble[3]Conflicting report
In vivo Formulation2 mg/mL (~3.33 mM)[10]Sonication is recommended[10]
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
Q4: My compound has precipitated out of solution. What should I do?

If you observe precipitation, especially when diluting a DMSO stock into an aqueous buffer, it may be due to the compound's lower solubility in the final buffer. You can try the following troubleshooting steps:

  • Sonication: Gently sonicate the solution to help redissolve the precipitate.[8][10]

  • Gentle Warming: Briefly warm the solution to aid dissolution.[8]

  • Increase Co-solvent: For in vivo preparations, adjusting the percentage of co-solvents like PEG300 or Tween 80 may be necessary.[10]

  • Prepare Fresh: Always prepare aqueous working solutions fresh from a stock solution before each experiment to minimize precipitation issues.[8]

Stability & Experimental Insights

In Vitro Stability

This compound demonstrates good stability in relevant experimental conditions. A key study highlighted its stability in mouse liver microsomes for over 2 hours.[][8][9]

Experimental Protocols: Microsomal Stability Assay (General Principle) This type of assay is used to assess the metabolic stability of a compound.

  • The compound (this compound) is incubated with liver microsomes, which contain drug-metabolizing enzymes (like Cytochrome P450s).

  • Samples are taken at various time points.

  • The concentration of the parent compound remaining is measured, typically by LC-MS/MS.

  • The rate of disappearance is used to calculate the compound's half-life (t½), indicating how quickly it is metabolized. The reported stability of >2 hours suggests this compound is not rapidly broken down by these enzymes.[9]

Compound Handling and Signaling Pathway

The following diagrams illustrate the recommended workflow for handling this compound and its mechanism of action as a SIK inhibitor.

G cluster_storage Receiving & Storage cluster_prep Solution Preparation Receive Receive this compound (Solid Powder) StoreSolid Store Solid -20°C (Long-term) 0-4°C (Short-term) Receive->StoreSolid Store immediately PrepStock Prepare Stock Solution (e.g., in DMSO) StoreSolid->PrepStock Equilibrate to RT before opening StoreStock Store Stock Solution -80°C or -20°C Aliquot to avoid freeze-thaw PrepStock->StoreStock PrepWorking Prepare Fresh Working Solution (Dilute stock in aqueous buffer) StoreStock->PrepWorking Use aliquoted stock Troubleshoot Precipitation? PrepWorking->Troubleshoot Sonicate Sonication / Gentle Warming Troubleshoot->Sonicate Yes Use Use in Experiment Troubleshoot->Use No Sonicate->Use

Caption: Recommended workflow for handling and preparing this compound solutions.

G cluster_pathway This compound Mechanism of Action SIK SIK1 / SIK2 / SIK3 HDAC HDAC4 / HDAC5 (Class IIa) SIK->HDAC phosphorylates CRTC CRTCs SIK->CRTC phosphorylates Cytoplasm Cytoplasm HDAC->Cytoplasm retained in Nucleus Nucleus HDAC->Nucleus translocates to CRTC->Cytoplasm retained in CRTC->Nucleus translocates to Gene Gene Expression (e.g., ↑IL-10, ↓TNFα) Nucleus->Gene modulates YKL This compound YKL->SIK inhibits

Caption: this compound inhibits SIKs, leading to nuclear translocation of HDACs and CRTCs.

References

Troubleshooting YKL-05-099 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YKL-05-099. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this salt-inducible kinase (SIK) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small-molecule inhibitor of salt-inducible kinases (SIKs), with IC50 values of approximately 10 nM for SIK1, 40 nM for SIK2, and 30 nM for SIK3.[1][2][3] SIKs are a family of serine/threonine kinases that play a crucial role in regulating inflammatory responses and metabolic processes.[4] Under basal conditions, SIKs phosphorylate and sequester class IIa histone deacetylases (HDACs) and CREB-regulated transcriptional coactivators (CRTCs) in the cytoplasm.[4] By inhibiting SIKs, this compound prevents the phosphorylation of these downstream targets, leading to their translocation to the nucleus. This in turn modulates gene expression, notably suppressing the production of pro-inflammatory cytokines like TNFα, IL-6, and IL-12p40, while enhancing the production of the anti-inflammatory cytokine IL-10.[2][3]

Q2: I have seen conflicting reports about the solubility of this compound in PBS. Is it soluble or insoluble in aqueous buffers?

There are indeed conflicting reports regarding the solubility of this compound in phosphate-buffered saline (PBS). One study reports a high solubility of 428 ± 11 μM in PBS.[4] Conversely, some commercial suppliers state that it is insoluble in PBS at a pH of 7.2.[5] Another study reports dissolving this compound in PBS supplemented with 25 mM HCl for in vivo experiments, which suggests that a lower pH can improve its aqueous solubility.[6][7] This discrepancy may be due to differences in the experimental conditions, such as the exact pH, temperature, or the presence of other excipients. It is recommended to empirically determine the solubility in your specific aqueous buffer.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][8] It is highly soluble in DMSO, with reported concentrations of up to 100 mg/mL (166.63 mM).[1][8] For optimal stability, it is advised to use anhydrous, high-purity DMSO, as absorbed water can negatively impact the solubility of many small molecules.[1]

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

The tolerance of cell lines to DMSO can vary. Generally, a final DMSO concentration of 0.5% or lower in the cell culture medium is considered safe for most cell lines.[9] However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO. Primary cells are often more sensitive to DMSO than established cell lines.[9]

Troubleshooting Guide: this compound Insolubility in Aqueous Solutions

This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.

Issue: this compound precipitates when diluted from a DMSO stock into an aqueous buffer or cell culture medium.

This is a common issue encountered with hydrophobic small molecules. The following troubleshooting workflow can help you achieve a soluble working solution.

G start Start: this compound Precipitation in Aqueous Solution check_dmso Step 1: Verify DMSO Stock Solution - Is the stock solution clear? - Is the DMSO anhydrous and high-purity? start->check_dmso prepare_new_stock Prepare fresh stock in anhydrous DMSO. Consider gentle warming (37°C) and vortexing. check_dmso->prepare_new_stock No dilution_technique Step 2: Optimize Dilution Technique - Pre-warm aqueous medium. - Add DMSO stock drop-wise while vortexing. check_dmso->dilution_technique Yes prepare_new_stock->dilution_technique precipitation_persists Precipitation still observed? dilution_technique->precipitation_persists ph_adjustment Step 3: pH Adjustment - Prepare buffers with slightly acidic pH (e.g., 6.0-7.0). - Test solubility of this compound. precipitation_persists->ph_adjustment Yes final_check Visually inspect for clarity and proceed with experiment. precipitation_persists->final_check No cosolvent_formulation Step 4: Use of Co-solvents/Excipients - Prepare an intermediate dilution in a co-solvent (e.g., PEG300). - Consider using solubilizing agents like SBE-β-CD. ph_adjustment->cosolvent_formulation cosolvent_formulation->final_check

Troubleshooting workflow for this compound insolubility.

Data Summary

ParameterValueReference
Molecular Weight 600.11 g/mol [2][3][5][8]
Chemical Formula C32H34ClN7O3[2][3][5][8]
Appearance White to light yellow solid[2]
IC50 (SIK1) ~10 nM[1][2][3]
IC50 (SIK2) ~40 nM[1][2][3]
IC50 (SIK3) ~30 nM[1][2][3]
Solubility in DMSO ≥ 100 mg/mL (166.63 mM)[1][8]
Solubility in Ethanol 100 mg/mL[1]
Solubility in PBS 428 ± 11 μM (reported in one study)[4]
Solubility in PBS (pH 7.2) Insoluble (reported by a supplier)[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for long-term storage.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated balance

Procedure:

  • Allow the vial containing this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.00 mg of this compound (Molecular Weight = 600.11 g/mol ).

  • Transfer the powder to a sterile microcentrifuge tube or amber glass vial.

  • Add the calculated volume of anhydrous DMSO to the vial. For a 10 mM solution with 6.00 mg of powder, add 1 mL of DMSO.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes followed by vortexing can be applied.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Objective: To prepare a final working solution of this compound for treating cells, ensuring the final DMSO concentration remains below 0.5%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the volume of the stock solution required for your desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.

  • Dispense the required volume of pre-warmed cell culture medium into a sterile tube.

  • While gently vortexing the medium, add the calculated volume of the this compound stock solution drop-by-drop. This gradual addition helps to prevent precipitation.

  • Continue to mix for another 10-15 seconds to ensure homogeneity.

  • Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

  • Use the freshly prepared working solution immediately to treat your cells.

  • Crucially, prepare a vehicle control by adding the same volume of DMSO to the cell culture medium without the inhibitor.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 SIK SIK TLR4->SIK activates HDAC5_P HDAC5-P SIK->HDAC5_P phosphorylates HDAC5 HDAC5 HDAC5_P->HDAC5 dephosphorylation HDAC5_nuc HDAC5 HDAC5->HDAC5_nuc translocation YKL This compound YKL->SIK inhibits Gene_Expression Modulated Gene Expression (e.g., ↓TNFα, ↑IL-10) HDAC5_nuc->Gene_Expression

Simplified signaling pathway of this compound action.

G start Start: this compound Powder dissolve_dmso Dissolve in anhydrous DMSO to make 10 mM stock solution start->dissolve_dmso store Aliquot and store at -80°C dissolve_dmso->store thaw Thaw stock solution at RT store->thaw prepare_working Prepare working solution in pre-warmed cell culture medium (Final DMSO < 0.5%) thaw->prepare_working treat_cells Treat cells with working solution and vehicle control prepare_working->treat_cells assay Perform downstream assay (e.g., ELISA, qPCR, Western Blot) treat_cells->assay end End: Data Analysis assay->end

Experimental workflow for using this compound in cell-based assays.

References

YKL-05-099 Technical Support Center: Investigating the Potential for Metabolic Abnormalities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the potential for the salt-inducible kinase (SIK) inhibitor, YKL-05-099, to induce metabolic abnormalities during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, pan-inhibitor of salt-inducible kinases (SIKs), with inhibitory activity against SIK1, SIK2, and SIK3.[1][2] SIKs are a family of serine/threonine kinases that belong to the AMP-activated protein kinase (AMPK) family.[3] Under basal conditions, SIKs phosphorylate and sequester class IIa histone deacetylases (HDACs) and CREB-regulated transcriptional coactivators (CRTCs) in the cytoplasm.[3] By inhibiting SIKs, this compound allows for the dephosphorylation and nuclear translocation of these downstream targets, leading to changes in gene expression. This mechanism is central to its observed effects on inflammation and other cellular processes.[2][3]

Q2: Does this compound induce metabolic abnormalities?

The available preclinical data presents a nuanced picture. Several studies have reported that well-tolerated, in vivo active doses of this compound did not induce the metabolic abnormalities, such as changes in serum triglyceride and adiponectin levels, that are observed in Sik2 knockout mice.[1][3] However, a more recent study observed mild hyperglycemia in mice treated with this compound.[4] This suggests that while gross metabolic dysregulation may not be a primary concern, subtle effects on glucose homeostasis can occur and should be monitored.

Q3: What is the proposed mechanism for the observed mild hyperglycemia?

Q4: How does the metabolic profile of this compound compare to genetic models of SIK inhibition?

Pharmacological inhibition of SIKs with this compound does not fully recapitulate the metabolic phenotype of genetic SIK deletion models. For instance, while Sik2 knockout mice exhibit significant metabolic abnormalities, these are not prominent with this compound treatment at effective doses.[1][3] This suggests the possibility of a therapeutic window where the desired immunomodulatory effects of SIK inhibition can be achieved without inducing significant metabolic side effects.[3]

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during their in vivo experiments with this compound, with a focus on metabolic parameters.

Issue Potential Cause(s) Recommended Action(s)
Observation of mild hyperglycemia This may be an on-target effect of SIK1 inhibition or an off-target effect of this compound.[4]- Monitor blood glucose levels at regular intervals throughout the study.- Consider performing a glucose tolerance test (GTT) or insulin (B600854) tolerance test (ITT) to further characterize the glycemic phenotype.- If the hyperglycemia is a concern for the experimental model, a dose-response study may be warranted to find the lowest effective dose with minimal metabolic impact.
Unexpected changes in animal body weight - High doses of this compound may lead to reduced activity or other general malaise, impacting food and water intake.- The vehicle used for formulation could have caloric content or other effects.- Off-target effects at high concentrations.- Ensure accurate dosing and monitor the general health of the animals daily.- Include a vehicle-only control group to account for any effects of the formulation.- If weight loss is significant, consider reducing the dose or frequency of administration.
Variability in experimental results - Improper formulation of this compound leading to inconsistent bioavailability.- Stress induced by handling and injection can impact metabolic parameters.- Follow the recommended formulation protocol strictly. Ensure the compound is fully dissolved before administration.- Acclimatize animals to handling and injection procedures before the start of the experiment to minimize stress.
No observable in vivo effect - Inadequate dose or bioavailability.- Degradation of the compound.- Confirm the in vivo efficacy by measuring the phosphorylation of a known SIK substrate, such as HDAC5 at Ser259, in relevant tissues.[3]- Ensure proper storage of the this compound stock solution and freshly prepare the dosing solution.

Data Presentation

The following tables summarize the key quantitative data related to the metabolic profile of this compound from preclinical studies.

Table 1: In Vivo Effects of this compound on Metabolic Parameters

ParameterSpeciesDose and DurationObservationCitation
Serum Triglycerides MouseDaily injections for 1 weekDid not acutely recapitulate the effects of Sik2 deletion.[3]
Serum Adiponectin MouseDaily injections for 1 weekDid not acutely recapitulate the effects of Sik2 deletion.[3]
Blood Glucose MouseNot specifiedMild hyperglycemia observed.[4]
General Metabolic State MouseNot specifiedDid not induce metabolic abnormalities observed in Sik2 knockout mice.[1][3]

Table 2: In Vitro Potency of this compound

TargetIC₅₀Citation
SIK1 ~10 nM[2]
SIK2 ~40 nM[2]
SIK3 ~30 nM[2]

Experimental Protocols

1. In Vivo Administration of this compound

This protocol is adapted from published studies for the intraperitoneal (IP) administration of this compound in mice.[3][5]

  • Materials:

    • This compound

    • N-methyl-2-pyrrolidinone (NMP)

    • Solutol HS15

    • Normal saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Syringes and needles for IP injection

  • Procedure:

    • Prepare the vehicle by mixing 5% N-methyl-2-pyrrolidinone and 5% Solutol HS15 in 90% normal saline.

    • Dissolve this compound in the vehicle to the desired final concentration. For example, to prepare a 2 mg/mL solution for a 20 mg/kg dose in a 25g mouse, the injection volume would be 250 µL.

    • Ensure the compound is completely dissolved before administration. Gentle warming or vortexing may be required.

    • Administer the solution to male 8–10 week-old C57BL/6 mice via intraperitoneal injection.

    • For pharmacokinetic studies, serum and tissue samples can be collected at various time points after administration.[3]

2. Assessment of SIK Inhibition in Vivo

To confirm that this compound is engaging its target in vivo, the phosphorylation status of a downstream SIK substrate can be assessed.

  • Procedure:

    • Administer this compound to mice at the desired dose(s).

    • At a specified time point after administration (e.g., 15 minutes to 1 hour), euthanize the mice and collect relevant tissues (e.g., spleen).[3]

    • Prepare tissue lysates and perform Western blotting to detect the phosphorylated form of HDAC5 at Ser259 (a known SIK-regulated site) and total HDAC5.

    • A dose-dependent decrease in the ratio of phosphorylated HDAC5 to total HDAC5 indicates successful SIK inhibition.[3]

Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound.

SIK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR PKA PKA GPCR->PKA cAMP SIK SIK1/2/3 PKA->SIK Inhibition HDAC p-HDAC (Class IIa) SIK->HDAC Phosphorylation CRTC p-CRTC SIK->CRTC Phosphorylation HDAC_dephospho HDAC (dephosphorylated) HDAC->HDAC_dephospho CRTC_dephospho CRTC (dephosphorylated) CRTC->CRTC_dephospho YKL This compound YKL->SIK Inhibition Gene Target Gene Expression HDAC_dephospho->Gene Modulation CRTC_dephospho->Gene Activation Experimental_Workflow cluster_analysis Analysis prep Prepare this compound in Vehicle admin Administer this compound to Mice (IP) prep->admin monitor Monitor Animal Health and Body Weight admin->monitor collect Collect Blood and Tissues at Endpoints monitor->collect metabolic Metabolic Panel (Glucose, Lipids, etc.) collect->metabolic target Target Engagement (p-HDAC5 Western Blot) collect->target phenotype Phenotypic Readouts (e.g., Cytokine Levels) collect->phenotype

References

YKL-05-099 Kinase Selectivity Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing YKL-05-099, a potent inhibitor of Salt-Inducible Kinases (SIKs). This guide includes a summary of its kinase selectivity, detailed experimental protocols, and troubleshooting FAQs to facilitate smooth and accurate experimentation.

Kinase Selectivity Profile of this compound

This compound is a pan-SIK inhibitor with improved pharmacokinetic properties and selectivity over its precursor, HG-9-91-01.[1] It effectively inhibits all three isoforms of the Salt-Inducible Kinase family. The inhibitory activity of this compound against the SIK isoforms has been determined using competitive binding assays.

Kinase TargetIC50 (nM)
SIK1~10
SIK240 ± 25
SIK3~30

Table 1: Inhibitory activity of this compound against SIK isoforms. Data represents the half-maximal inhibitory concentration (IC50).[2][3][4]

While this compound demonstrates significant selectivity for SIKs, some off-target activity has been observed at higher concentrations. A screening against a panel of 468 kinases revealed that at a concentration of 1 µM, this compound inhibits the following kinases by more than 80%:

  • RIPK2

  • ABL

  • Src

  • DDR2

  • MAP4K3

  • p38α

  • BTK

  • EPH-B3

  • YES1

  • EPH-B4

  • EPH-B2

  • EPH-A4

  • Lck

  • BRK

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of SIKs. SIKs are key regulators of various cellular processes, including transcription and metabolism, through the phosphorylation of downstream targets such as Class IIa Histone Deacetylases (HDACs) and CREB-Regulated Transcriptional Coactivators (CRTCs). By inhibiting SIKs, this compound prevents the phosphorylation of these substrates, leading to their nuclear translocation and modulation of gene expression.[2]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIK SIK1/2/3 HDAC4 HDAC4 (inactive) p-Ser259 SIK->HDAC4 phosphorylation YKL This compound YKL->SIK inhibition pHDAC4 HDAC4 (active) pHDAC4->HDAC4 dephosphorylation MEF2C MEF2C pHDAC4->MEF2C deacetylation (repression) Gene Target Gene Expression MEF2C->Gene

This compound Mechanism of Action

Experimental Protocols

In Vitro Kinase Inhibition Assay (Competitive Binding)

This protocol provides a general framework for assessing the inhibitory potential of this compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

  • ATP solution

  • Kinase substrate (peptide or protein)

  • This compound stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplates (e.g., 384-well)

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a microplate, add the diluted this compound, the kinase, and the kinase substrate.

  • Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, etc.) using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of this compound C Add inhibitor, kinase, and substrate to plate A->C B Prepare kinase, substrate, and ATP solutions B->C D Initiate reaction with ATP C->D E Incubate at optimal temperature D->E F Stop reaction and add detection reagent E->F G Measure signal F->G H Calculate % inhibition and IC50 G->H

Kinase Selectivity Profiling Workflow
Cell Viability Assay (CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on the quantification of ATP.

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Opaque-walled multiwell plates (e.g., 96-well)

  • CellTiter-Glo® Reagent

Procedure:

  • Seed cells in an opaque-walled multiwell plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Normalize the data to the vehicle control and calculate the cell viability.

Western Blot for Phosphorylated HDAC5

This protocol is used to detect the phosphorylation status of HDAC5, a direct substrate of SIKs.

Materials:

  • Cell lysate

  • Lysis buffer containing phosphatase and protease inhibitors

  • Primary antibody against phospho-HDAC5 (e.g., p-Ser259)

  • Primary antibody against total HDAC5

  • Loading control antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Wash buffer (TBST)

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-HDAC5 overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe for total HDAC5 and a loading control.

Troubleshooting and FAQs

Q1: The IC50 value for this compound in my kinase assay is higher than expected.

  • High ATP Concentration: this compound is an ATP-competitive inhibitor. If the ATP concentration in your assay is too high, it will outcompete the inhibitor, leading to a higher apparent IC50. Try performing the assay with an ATP concentration at or below the Km for your kinase.

  • Inactive Compound: Ensure that the this compound has been stored properly and has not degraded. Prepare fresh dilutions for each experiment.

  • Assay Conditions: The optimal buffer conditions, incubation time, and temperature can vary between kinases. Ensure that your assay is optimized for the specific kinase you are studying.

Q2: I am not seeing a decrease in phospho-HDAC5 levels after treating my cells with this compound.

  • Insufficient Compound Concentration or Treatment Time: The effective concentration and treatment duration can vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.

  • Cell Line Specificity: The expression and activity of SIKs can differ between cell lines. Confirm that your cell line expresses the SIK isoforms and that the SIK-HDAC pathway is active.

  • Antibody Quality: The specificity and sensitivity of the phospho-HDAC5 antibody are crucial. Ensure you are using a validated antibody and have optimized the western blot protocol.

  • Sample Preparation: It is critical to use lysis buffers containing phosphatase inhibitors to preserve the phosphorylation state of your proteins.

Q3: My cell viability assay shows high variability between replicate wells.

  • Uneven Cell Seeding: Ensure that your cells are evenly distributed in each well. Mix the cell suspension thoroughly before and during plating.

  • Edge Effects: Evaporation from the outer wells of a multiwell plate can lead to variability. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.

  • Incomplete Cell Lysis: Ensure thorough mixing after adding the CellTiter-Glo® Reagent to achieve complete cell lysis and release of ATP.

Q4: Can I use this compound in animal studies?

  • Yes, this compound has improved pharmacokinetic properties compared to earlier SIK inhibitors and has been used in in vivo studies.[1][2] It is important to determine the optimal dosing and administration route for your specific animal model and research question. This compound is reported to be highly soluble in PBS.[2][3]

References

How to minimize off-target effects of YKL-05-099 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize off-target effects of YKL-05-099 in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor of the Salt-Inducible Kinase (SIK) family, including SIK1, SIK2, and SIK3.[1][2] Its primary mechanism of action is the inhibition of SIKs, which play a crucial role in various cellular processes, including the regulation of transcription factors like MEF2C through the phosphorylation of histone deacetylases (HDACs).[3][4]

Q2: What are the known off-target effects of this compound?

A2: While this compound shows improved selectivity for SIKs compared to its predecessors, it has been shown to inhibit other kinases.[3][5] Known off-targets include SRC, ABL, and Colony-Stimulating Factor 1 Receptor (CSF1R).[3][6] In some cellular contexts, such as the KASUMI-1 cell line, hypersensitivity to this compound may be attributable to off-target effects on kinases like KIT.[3]

Q3: How can I be sure that the observed phenotype in my experiment is due to the inhibition of SIKs and not an off-target effect?

A3: Distinguishing on-target from off-target effects is crucial for accurate interpretation of results. A multi-faceted approach is recommended, including:

  • Titrating to the lowest effective concentration: Use the lowest possible concentration of this compound that elicits the desired on-target phenotype to minimize the engagement of less sensitive off-targets.

  • Using genetic controls: The most rigorous method is to use cells expressing a drug-resistant "gatekeeper" mutant of the target kinase, such as SIK3T142Q.[3][7] If the phenotype is rescued in cells expressing the gatekeeper mutant in the presence of this compound, it strongly suggests an on-target effect.

  • Performing counter-screening assays: Directly measure the activity of known off-target kinases in the presence of this compound to understand their potential contribution to the observed phenotype.

Troubleshooting Guides

Issue 1: High cellular toxicity or unexpected phenotypes are observed.

This may be due to off-target effects or using a concentration of this compound that is too high. This compound has been reported to be non-toxic at concentrations up to 10 µM in some cell lines.[1][8]

Troubleshooting Steps:

  • Determine the Optimal Concentration with a Dose-Response Experiment:

    • Objective: To identify the lowest concentration of this compound that achieves the desired on-target effect (e.g., inhibition of SIK signaling) without causing significant off-target effects or toxicity.

    • Methodology:

      • Cell Plating: Plate cells at a desired density in a multi-well plate.

      • Serial Dilution: Prepare a series of this compound concentrations, typically ranging from nanomolar to low micromolar. A DMSO control is essential.

      • Treatment: Treat cells with the different concentrations of this compound for a predetermined duration.

      • On-Target Readout: Measure a specific downstream marker of SIK activity. A common method is to assess the phosphorylation status of HDAC4 or HDAC5 at SIK-specific sites (e.g., Ser259 on HDAC5) via Western blot.[1][8]

      • Viability Assay: In parallel, assess cell viability using an appropriate method (e.g., CellTiter-Glo, MTT assay).

      • Data Analysis: Plot the on-target inhibition and cell viability against the this compound concentration to determine the EC50 for the on-target effect and the concentration at which toxicity becomes significant. Select the lowest concentration that gives a robust on-target effect with minimal toxicity for future experiments.

Issue 2: Uncertainty about whether the observed effect is a direct result of SIK3 inhibition.

Troubleshooting Steps:

  • Validate On-Target Engagement using a SIK3 Gatekeeper Mutant:

    • Objective: To genetically confirm that the cellular effects of this compound are mediated through the inhibition of SIK3.

    • Methodology:

      • Cell Line Engineering: Generate stable cell lines that express either wild-type SIK3 or the this compound-resistant SIK3T142Q gatekeeper mutant.[3] An empty vector control should also be included.

      • Dose-Response Experiment: Perform a dose-response experiment with this compound on all three cell lines (empty vector, wild-type SIK3, and SIK3T142Q).

      • Phenotypic Analysis: Measure the phenotype of interest (e.g., cell proliferation, apoptosis, gene expression).

      • Data Analysis: If the phenotype observed in the empty vector and wild-type SIK3 expressing cells is attenuated or absent in the SIK3T142Q expressing cells, this provides strong evidence for on-target activity.[3][7]

Quantitative Data Summary

Target Inhibitor IC50 / EC50 Assay Type
SIK1This compound~10 nMCompetitive Binding Assay
SIK2This compound~40 nMCompetitive Binding Assay
SIK3This compound~30 nMCompetitive Binding Assay
IL-10 ProductionThis compound460 nMCell-based (BMDCs)
MOLM-13 ProliferationThis compound240 nMCell-based

Table 1: IC50 and EC50 values for this compound against its primary targets and in cellular assays.[1][2][9]

Off-Target Kinase Inhibitor % Inhibition @ 1µM
SRCThis compoundData not specified, but noted as an off-target
ABLThis compoundData not specified, but noted as an off-target
CSF1RThis compoundSignificant binding observed in kinome profiling
Ephrin ReceptorsThis compoundInhibition observed
KITThis compoundPotential off-target in specific cell lines

Table 2: Known off-target kinases for this compound.[3][6][9]

Experimental Protocols

Protocol 1: Off-Target Kinase Activity Assay for SRC
  • Objective: To determine if this compound inhibits SRC kinase activity at concentrations used for SIK inhibition.

  • Materials: Recombinant active SRC kinase, SRC substrate peptide (e.g., KVEKIGEGTYGVVYK), [γ-32P]ATP, kinase reaction buffer (e.g., 100mM Tris-HCl, pH 7.2, 125mM MgCl2, 25mM MnCl2, 2mM EGTA, 0.25mM sodium orthovanadate, 2mM DTT), this compound, 40% Trichloroacetic acid (TCA), P81 phosphocellulose paper, scintillation counter.

  • Methodology:

    • Prepare a reaction mixture containing kinase reaction buffer, SRC substrate peptide, and recombinant SRC kinase.

    • Add varying concentrations of this compound or a DMSO vehicle control to the reaction mixture.

    • Initiate the kinase reaction by adding [γ-32P]ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

    • Stop the reaction by adding 40% TCA.

    • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of SRC kinase inhibition for each concentration of this compound.

Protocol 2: Off-Target Kinase Activity Assay for CSF1R
  • Objective: To assess the inhibitory effect of this compound on CSF1R kinase activity.

  • Materials: Recombinant active CSF1R kinase, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, kinase assay buffer, this compound, and a detection reagent such as ADP-Glo™.

  • Methodology:

    • Prepare a master mix containing kinase assay buffer, CSF1R substrate, and ATP.

    • Add varying concentrations of this compound or a DMSO vehicle control to the wells of a microplate.

    • Add the master mix to the wells.

    • Initiate the reaction by adding diluted recombinant CSF1R kinase.

    • Incubate the plate at 30°C for the optimized reaction time (e.g., 45 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.

    • Calculate the percentage of CSF1R kinase inhibition for each concentration of this compound.

Visualizations

SIK3_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YKL_05_099 This compound SIK3 SIK3 YKL_05_099->SIK3 Inhibits HDAC4 HDAC4 (Cytoplasm) SIK3->HDAC4 Phosphorylates HDAC4_p p-HDAC4 (Cytoplasm) HDAC4->HDAC4_p MEF2C_nuc MEF2C (Nucleus) HDAC4->MEF2C_nuc Dephosphorylated HDAC4 allows MEF2C nuclear entry MEF2C_cyto MEF2C (Cytoplasm) HDAC4_p->MEF2C_cyto Binds and sequesters Transcription Target Gene Transcription MEF2C_nuc->Transcription Activates

Caption: SIK3 Signaling Pathway and the Effect of this compound.

On_Target_Validation_Workflow start Observe Phenotype with This compound Treatment is_on_target Is the Phenotype On-Target? start->is_on_target gatekeeper Perform SIK3 Gatekeeper Mutant (T142Q) Experiment is_on_target->gatekeeper Test phenotype_rescued Phenotype Rescued? gatekeeper->phenotype_rescued on_target_conclusion Conclusion: Phenotype is On-Target phenotype_rescued->on_target_conclusion Yes off_target_investigation Investigate Off-Target Effects (e.g., Kinase Profiling) phenotype_rescued->off_target_investigation No off_target_conclusion Conclusion: Phenotype is Off-Target or a Mixed Effect off_target_investigation->off_target_conclusion

Caption: Experimental Workflow for On-Target Validation.

TNIK_Wnt_Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Beta_Catenin β-catenin Frizzled->Beta_Catenin Stabilizes TCF4 TCF4 Beta_Catenin->TCF4 Forms complex in nucleus Gene_Expression Target Gene Expression (Cell Proliferation, etc.) TCF4->Gene_Expression Activates Transcription TNIK TNIK TNIK->TCF4 Phosphorylates & Activates

Caption: Role of TNIK in the Wnt Signaling Pathway.

References

YKL-05-099 Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals using YKL-05-099. The information is designed to address common sources of variability in experimental results and offer solutions in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

General

  • Q1: What is this compound and what is its primary mechanism of action? this compound is a potent and selective inhibitor of salt-inducible kinases (SIKs), which are members of the AMP-activated protein kinase (AMPK) family.[1][2] It exhibits inhibitory activity against SIK1, SIK2, and SIK3.[2][3][4] The primary mechanism of action involves the suppression of pro-inflammatory cytokine production (e.g., TNFα, IL-6, IL-12p40) and the enhancement of anti-inflammatory cytokine IL-10 production by innate immune cells.[1] This is achieved by inhibiting the phosphorylation of SIK substrates, such as class IIa histone deacetylases (HDACs) and CREB-regulated transcriptional coactivators (CRTCs).[1]

Experimental Design & Execution

  • Q2: I am observing lower than expected potency (higher IC50) in my cell-based assays. What are the potential causes? Several factors could contribute to this observation:

    • Compound Solubility: this compound has limited solubility in aqueous solutions like PBS.[5] Ensure that your stock solutions are fully dissolved in an appropriate solvent like DMSO before further dilution in culture media.[2] Precipitation of the compound will significantly reduce its effective concentration.

    • Cell Density and Health: High cell densities or unhealthy cells can lead to inconsistent results. Ensure your cells are in the logarithmic growth phase and at an optimal density for your specific assay.

    • Assay Incubation Time: The timing of this compound pre-incubation and subsequent stimulation can impact the observed effect. Refer to established protocols that often specify pre-treatment times ranging from a few hours to 24 hours.[1][2]

    • Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their free concentration. Consider using a lower percentage of FBS or a serum-free medium if your cell type allows, though this may require optimization.

  • Q3: My in vivo results show significant variability between animals. How can I minimize this?

    • Formulation and Administration: this compound is typically formulated for in vivo use in a vehicle such as 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline for intraperitoneal (IP) administration.[1] Ensure the compound is fully solubilized and the formulation is homogenous to guarantee consistent dosing. Prepare the formulation fresh daily.[3]

    • Animal Health and Acclimatization: Use age- and weight-matched animals from a reputable supplier. Allow for a proper acclimatization period before starting the experiment to reduce stress-related variability.

    • Dosing and Timing: Administer the compound at the same time each day to account for circadian rhythms which can influence metabolic rates and drug processing. Be precise with the administration volume and technique.

  • Q4: I am seeing unexpected or off-target effects. What should I consider? While this compound is a selective SIK inhibitor, like any small molecule, it can have off-target effects at high concentrations.

    • Dose-Response Curve: It is crucial to perform a dose-response experiment to determine the optimal concentration that provides the desired on-target effect with minimal toxicity. This compound is reported to be non-toxic at concentrations less than 10 μM in vitro.[3]

    • Control Experiments: Include appropriate controls in your experiments. For cellular assays, this includes vehicle-treated cells. For in vivo studies, a vehicle-treated control group is essential.

    • Phenotypic vs. Target Engagement Assays: Confirm target engagement by measuring the phosphorylation of a known SIK substrate, such as HDAC5 at Ser259.[1] This can help differentiate between on-target and potential off-target effects.

Data Interpretation

  • Q5: How do I interpret differential effects on various cytokines? this compound can have varying effects on different cytokines. For instance, it strongly suppresses TNFα production while modestly enhancing IL-1β release in certain contexts.[1][3] This differential regulation is thought to be due to the complex downstream effects of SIK inhibition on different transcription factors and co-regulators. It is important to analyze a panel of relevant cytokines to get a comprehensive understanding of the compound's immunomodulatory effects in your specific experimental system.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay Type
SIK1~10Cell-free
SIK2~40Cell-free
SIK3~30Cell-free

Data compiled from multiple sources.[2][3][4]

Table 2: In Vivo Dosing and Effects of this compound in Mice

Dose Range (mg/kg, IP)Key Observed EffectsReference
5 - 50Dose-dependent decrease in HDAC5 phosphorylation (Ser259) in splenic leukocytes.[1]
5Reduction in serum TNFα levels.[1]
20> 2-fold increase in serum IL-10 levels.[3]
20Attenuation of salt-sensitive hypertension and kidney damage.[6]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Cytokine Production in Bone Marrow-Derived Macrophages (BMDMs)

  • Cell Culture: Culture BMDMs in a suitable medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin, and M-CSF).

  • Plating: Seed BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be ≤ 0.1%. Replace the old medium with the medium containing different concentrations of this compound or vehicle (DMSO) and pre-incubate for 6 hours.[1]

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for an additional 18-24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.

  • Cytokine Measurement: Measure the concentration of cytokines (e.g., TNFα, IL-6, IL-10) in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the cytokine levels to the vehicle control and plot the dose-response curve to determine the IC50 for cytokine inhibition or EC50 for enhancement.

Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of LPS-Induced Inflammation

  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old.[1]

  • Formulation: Prepare this compound at the desired concentration (e.g., 5, 20, or 50 mg/kg) in a vehicle of 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline.[1]

  • Administration: Administer the prepared this compound formulation or vehicle via intraperitoneal (IP) injection.

  • LPS Challenge: 15 minutes after the this compound administration, inject LPS (0.5 mg/kg) intraperitoneally to induce an inflammatory response.[1]

  • Sample Collection: 1-6 hours after the LPS challenge, euthanize the mice and collect blood via cardiac puncture for serum preparation. Spleens can also be harvested to isolate leukocytes.[1]

  • Analysis:

    • Serum Cytokines: Measure the levels of TNFα and IL-10 in the serum using ELISA.

    • Target Engagement: Prepare lysates from splenic leukocytes and perform Western blotting to analyze the phosphorylation status of HDAC5 at Ser259.

Visualizations

SIK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Activates SIK SIK1/2/3 HDAC4_5 HDAC4/5 SIK->HDAC4_5 Phosphorylates CRTCs CRTCs SIK->CRTCs Phosphorylates pHDAC4_5 p-HDAC4/5 FourteenThreeThree 14-3-3 pHDAC4_5->FourteenThreeThree Binds HDAC4_5_nuc HDAC4/5 pCRTCs p-CRTCs pCRTCs->FourteenThreeThree Binds CRTCs_nuc CRTCs FourteenThreeThree->HDAC4_5_nuc Sequesters in Cytoplasm FourteenThreeThree->CRTCs_nuc Sequesters in Cytoplasm YKL05099 This compound YKL05099->SIK Inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNFα, IL-6) NFkB_pathway->Pro_inflammatory_Genes Activates HDAC4_5_nuc->Pro_inflammatory_Genes Represses CREB CREB CRTCs_nuc->CREB Co-activates Anti_inflammatory_Genes Anti-inflammatory Genes (e.g., IL-10) CREB->Anti_inflammatory_Genes Activates

Caption: Simplified signaling pathway of this compound action.

experimental_workflow cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment A 1. Culture BMDMs B 2. Pre-treat with This compound A->B C 3. Stimulate with LPS B->C D 4. Collect Supernatant C->D E 5. Measure Cytokines (ELISA) D->E F 1. Formulate this compound G 2. Administer to Mice (IP) F->G H 3. LPS Challenge (IP) G->H I 4. Collect Blood/Tissues H->I J 5. Analyze Cytokines/p-HDAC5 I->J

Caption: General experimental workflows for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Variable Results Observed cause1 Compound Handling Issues start->cause1 cause2 Assay Conditions start->cause2 cause3 Biological Variability start->cause3 sol1a Check Solubility (Fresh DMSO stock) cause1->sol1a sol1b Verify Formulation (Homogenous solution) cause1->sol1b sol2a Optimize Cell Density & Incubation Time cause2->sol2a sol2b Confirm Target Engagement (p-HDAC5) cause2->sol2b sol3a Use Age/Weight Matched Animals cause3->sol3a sol3b Standardize Dosing Procedure & Time cause3->sol3b

Caption: Troubleshooting logic for variable this compound results.

References

YKL-05-099 Technical Support Center: Long-Term Stability in Frozen Aliquots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the long-term stability of the SIK inhibitor, YKL-05-099, when stored in frozen aliquots. Proper storage and handling are critical to ensure the compound's integrity and obtain reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][3][4] Ensure you are using a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[1][4]

Q2: What are the recommended storage temperatures and expected stability for frozen aliquots of this compound in DMSO?

A2: For optimal long-term stability, it is recommended to store this compound stock solutions in aliquots at -80°C. At this temperature, the solution is stable for up to 2 years.[1] Storage at -20°C is also an option, with a stability of up to 1 year.[1][4] For shorter-term storage of a few days to weeks, 0-4°C can be used.[2]

Q3: Why is it important to aliquot the stock solution?

A3: Aliquoting the stock solution into smaller, single-use volumes is crucial to prevent product inactivation that can result from repeated freeze-thaw cycles.[1] This practice ensures that the main stock remains stable and that you are using a fresh, uncompromised aliquot for each experiment.

Q4: Can I store this compound in powder form?

A4: Yes, this compound is stable as a solid powder. Recommendations for storage of the powder are generally at -20°C, with a shelf life of at least 3 years.[1][3][4][5] Some suppliers suggest that it can be stored at 4°C for up to 2 years.[1]

Q5: How should I prepare working solutions for my experiments?

A5: For in vivo experiments, it is highly recommended to prepare fresh working solutions from your frozen stock on the day of use.[1] This minimizes the risk of degradation and ensures accurate dosing. For in vitro assays, dilute the stock solution to the final working concentration in the appropriate cell culture medium or assay buffer immediately before use.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate observed in the vial after thawing. The compound may have come out of solution during the freeze-thaw cycle or due to solvent evaporation.Warm the vial to room temperature and vortex gently to redissolve the precipitate. If the precipitate persists, brief sonication may be helpful.[5] Ensure the vial cap is sealed tightly to prevent solvent evaporation.
Inconsistent or weaker than expected experimental results. The activity of this compound may be compromised due to improper storage or multiple freeze-thaw cycles.Always use a fresh aliquot for each experiment. If you suspect your stock solution has degraded, prepare a fresh stock from the powder. It is also advisable to perform a quality control check, such as a dose-response curve, to verify the activity of the compound.
Difficulty dissolving this compound in DMSO. The DMSO may have absorbed moisture, which can reduce the solubility of the compound.[4]Use a new, unopened bottle of anhydrous or molecular biology grade DMSO. Warming the solution and sonication can also aid in dissolution.[5]

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound

Form Storage Temperature Reported Stability Source
Solid (Powder)-20°C≥ 4 years[3]
-20°C3 years[1][4][5]
4°C2 years[1]
In Solvent (DMSO)-80°C2 years[1]
-80°C1 year[4][5]
-20°C1 year[1]
-20°C1 month[4]
0 - 4°CShort term (days to weeks)[2]

Experimental Protocols

Protocol for Assessing the Long-Term Stability of this compound in Frozen Aliquots

This protocol outlines a general method for determining the stability of this compound in a frozen DMSO stock solution over time.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Aliquoting and Storage:

    • Dispense the stock solution into multiple small-volume, single-use aliquots in tightly sealed polypropylene (B1209903) tubes.

    • Designate a set of aliquots for each time point to be tested (e.g., 0, 1, 3, 6, 12, and 24 months).

    • Store the aliquots at the desired temperature (-20°C or -80°C).

  • Sample Analysis (at each time point):

    • At each designated time point, retrieve one aliquot from storage.

    • Allow the aliquot to thaw completely at room temperature.

    • Visually inspect for any precipitation.

    • Analyze the concentration and purity of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

    • Compare the results to the initial analysis performed at time point 0.

  • Functional Assay (Optional but Recommended):

    • In parallel with the analytical testing, perform a biological activity assay to confirm the potency of this compound.

    • A suitable assay would be to measure the inhibition of a known SIK substrate phosphorylation, such as HDAC5, in a relevant cell line.[1][6]

    • Generate a dose-response curve and compare the IC50 value to that obtained at time point 0.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (0, 1, 3, 6, 12, 24 months) cluster_results Results prep_stock Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into Single-Use Tubes prep_stock->aliquot storage Store at -20°C or -80°C aliquot->storage thaw Thaw Aliquot storage->thaw hplc HPLC/LC-MS Analysis (Purity & Concentration) thaw->hplc bioassay Functional Bioassay (e.g., IC50 Determination) thaw->bioassay compare Compare to Time 0 and Determine Stability hplc->compare bioassay->compare

Caption: Workflow for a long-term stability study of this compound.

stability_factors cluster_positive Positive Influences cluster_negative Negative Influences center_node This compound Aliquot Stability freeze_thaw Repeated Freeze-Thaw center_node->freeze_thaw moisture Moisture Contamination center_node->moisture long_term_neg20 Prolonged -20°C Storage (>1 year) center_node->long_term_neg20 storage_neg80 -80°C Storage storage_neg80->center_node aliquoting Aliquoting aliquoting->center_node anhydrous_dmso Anhydrous DMSO anhydrous_dmso->center_node

Caption: Factors influencing the stability of frozen this compound aliquots.

References

Validation & Comparative

A Head-to-Head Comparison of SIK2 Inhibitors: YKL-05-099 vs. ARN-3236

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for advancing discovery. This guide provides an objective comparison of two prominent Salt-Inducible Kinase 2 (SIK2) inhibitors, YKL-05-099 and ARN-3236, focusing on their selectivity, supported by experimental data and detailed protocols.

Executive Summary

Both this compound and ARN-3236 are potent inhibitors of the SIK family of kinases, which are crucial regulators of metabolic and inflammatory pathways. However, a detailed analysis of their inhibitory profiles reveals significant differences in their selectivity for SIK2. ARN-3236 emerges as a highly potent and selective SIK2 inhibitor, with a sub-nanomolar IC50 value for SIK2 and significant selectivity over SIK1 and SIK3. This compound, while a potent pan-SIK inhibitor, exhibits less selectivity for SIK2 compared to ARN-3236 and has a notable potent off-target activity against Colony-Stimulating Factor 1 Receptor (CSF1R).

Data Presentation: Inhibitory Activity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and ARN-3236 against the three SIK isoforms and a key off-target kinase. Lower IC50 values indicate greater potency.

CompoundSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)CSF1R IC50 (nM)Key Off-Targets
This compound ~10[1][2]40[1][2]~30[1][2]1.17[3]RIPK2, ABL, Src, DDR2, MAP4K3, p38α, BTK, EphB3, YES1, EphB4, EphB2, EphA4, Lck, BRK
ARN-3236 21.63[4][5][6][7]<1[4][5][6][7]6.63[4][5][6][7]Not ReportedJAK2, LCK, NUAK2, SRPK1, VEGFR2

SIK2 Signaling Pathway and Inhibitor Action

Salt-Inducible Kinases (SIKs) are key regulators of gene transcription through their phosphorylation of transcriptional co-activators such as the CREB-Regulated Transcription Coactivators (CRTCs) and Class IIa Histone Deacetylases (HDACs). Phosphorylation by SIKs leads to the sequestration of these co-activators in the cytoplasm, preventing them from entering the nucleus and activating gene expression. Inhibition of SIK2 by compounds like this compound and ARN-3236 blocks this phosphorylation, allowing CRTCs and HDACs to translocate to the nucleus and modulate the transcription of target genes. For instance, ARN-3236 has been shown to exert its effects through the hippocampal CRTC1-CREB-BDNF pathway[8].

SIK2_Signaling_Pathway cluster_nucleus Nucleus SIK2 SIK2 CRTC CRTC / HDAC SIK2->CRTC Phosphorylation pCRTC p-CRTC / p-HDAC (Inactive) CRTC_n CRTC / HDAC CRTC->CRTC_n Nuclear Translocation Inhibitor This compound / ARN-3236 Inhibitor->SIK2 Inhibition CREB CREB TargetGenes Target Gene Expression CREB->TargetGenes Activation CRTC_n->CREB Co-activation

SIK2 Signaling Pathway Inhibition.

Experimental Protocols

The determination of IC50 values is a critical step in characterizing the potency and selectivity of kinase inhibitors. A widely used method for this is the in vitro biochemical kinase inhibition assay. The following is a representative protocol based on the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the IC50 value of a test compound (e.g., this compound or ARN-3236) against a target kinase (e.g., SIK2).

Materials:

  • Recombinant human SIK1, SIK2, and SIK3 enzymes

  • Kinase-specific peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Test compounds (this compound, ARN-3236) dissolved in DMSO

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 or 1:10 serial dilutions to generate a range of concentrations (e.g., from 10 µM to 0.1 nM).

    • Prepare a DMSO-only control (vehicle control).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the kinase reaction buffer.

    • Add 0.5 µL of the diluted test compound or DMSO vehicle to the appropriate wells.

    • Add 1 µL of a solution containing the kinase enzyme and the peptide substrate to each well.

    • Initiate the kinase reaction by adding 1 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for the specific kinase.

    • The final reaction volume is 5 µL.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The choice between this compound and ARN-3236 will depend on the specific research application. For studies requiring highly selective inhibition of SIK2 with minimal off-target effects on other SIK isoforms, ARN-3236 is the superior choice due to its sub-nanomolar potency and high selectivity for SIK2. For broader inhibition of the SIK family, or for studies where the potent inhibition of CSF1R is also of interest, This compound may be a suitable tool. Researchers should carefully consider the full kinase selectivity profile of each inhibitor when interpreting experimental results.

References

Western Blot Analysis: Confirming YKL-05-099 Target Engagement in the SIK Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of kinase inhibitors, YKL-05-099 has emerged as a potent and selective tool for probing the function of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases implicated in inflammatory responses and metabolic regulation.[1][2][3] This guide provides a comparative analysis of this compound and alternative compounds, focusing on Western blot analysis to confirm target engagement. Detailed experimental protocols and data visualization are included to assist researchers in designing and interpreting their experiments.

This compound: Mechanism of Action and Key Downstream Effects

This compound is an inhibitor of all three SIK isoforms (SIK1, SIK2, and SIK3) with IC50 values in the low nanomolar range.[1][3] The primary mechanism of SIKs involves the phosphorylation of class IIa histone deacetylases (HDACs), such as HDAC4 and HDAC5. This phosphorylation event leads to the sequestration of HDACs in the cytoplasm via their interaction with 14-3-3 proteins. By inhibiting SIKs, this compound prevents HDAC phosphorylation, resulting in their translocation to the nucleus where they can modulate gene expression.[4][5]

A critical and well-documented downstream marker of SIK inhibition by this compound is the reduction in the phosphorylation of HDAC5 at serine 259 (p-HDAC5 Ser259).[3][5] This specific post-translational modification serves as a robust and quantifiable indicator of target engagement within cellular and in vivo models.[3][5]

Comparative Analysis of SIK Inhibitors

The efficacy of this compound in engaging its target can be benchmarked against other known SIK inhibitors. This comparison is crucial for validating experimental findings and understanding the relative potency and specificity of different compounds.

CompoundTarget(s)IC50 (nM)Key Features & Comparison to this compound
This compound SIK1, SIK2, SIK3~10 (SIK1), ~40 (SIK2), ~30 (SIK3)[1][3]Potent pan-SIK inhibitor with improved pharmacokinetic properties suitable for in vivo studies compared to its parent compound, HG-9-91-01.[4][5]
HG-9-91-01 SIK1, SIK2, SIK3Pan-SIK inhibitor (specific IC50s not consistently reported)Parent compound of this compound. While effective in vitro, it suffers from rapid degradation in liver microsomes, limiting its in vivo utility.[4]
ARN-3236 SIK2, SIK3Potent inhibitor (specific IC50s not detailed in provided context)Another SIK inhibitor that can be used as a comparator for in vitro studies.[1]

Experimental Workflow and Signaling Pathway

To visually represent the process of confirming this compound target engagement, the following workflow and signaling pathway diagrams are provided.

G cluster_0 Experimental Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Imaging & Analysis Imaging & Analysis Western Blot->Imaging & Analysis

Caption: A generalized workflow for Western blot analysis to assess protein phosphorylation.

G YKL_05_099 This compound SIK SIK1/2/3 YKL_05_099->SIK Inhibition p_HDAC5 p-HDAC5 (Ser259) HDAC5_nuc HDAC5 (Nucleus) SIK->p_HDAC5 Phosphorylation HDAC5_cyto HDAC5 (Cytoplasm) + 14-3-3 HDAC5_cyto->HDAC5_nuc Dephosphorylation & Translocation Gene_Expression Altered Gene Expression HDAC5_nuc->Gene_Expression Modulation p_HDAC5->HDAC5_cyto Sequestration

References

Validating YKL-05-099: A Comparative Guide to its Effects on Downstream Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

YKL-05-099 is a potent and selective inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases (SIK1, SIK2, and SIK3) that play crucial roles in various physiological and pathological processes, including metabolic regulation, inflammation, and cancer. This guide provides an objective comparison of this compound's performance against other known SIK inhibitors, supported by experimental data, to aid researchers in evaluating its utility for their specific applications.

Mechanism of Action: SIK Inhibition and Downstream Signaling

This compound exerts its effects by inhibiting the kinase activity of SIKs.[1][2] SIKs are key regulators of class IIa histone deacetylases (HDACs), such as HDAC4 and HDAC5, and the CREB-regulated transcription co-activators (CRTCs). In a basal state, SIKs phosphorylate these proteins, leading to their sequestration in the cytoplasm. By inhibiting SIKs, this compound prevents this phosphorylation, allowing class IIa HDACs and CRTCs to translocate to the nucleus.

In the nucleus, these co-regulators modulate the activity of transcription factors, most notably Myocyte Enhancer Factor 2 (MEF2C) and CREB. The dephosphorylation of HDAC4, a repressive cofactor of MEF2C, leads to the suppression of MEF2C-dependent gene transcription.[3][4] This mechanism is particularly relevant in acute myeloid leukemia (AML), where MEF2C is often overexpressed.[3][4]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YKL05099 This compound SIK SIK1/2/3 YKL05099->SIK Inhibits HDAC4_P p-HDAC4 SIK->HDAC4_P Phosphorylates HDAC4 HDAC4 HDAC4_P->HDAC4 Dephosphorylation (promoted by this compound) HDAC4_nuc HDAC4 HDAC4->HDAC4_nuc Nuclear Translocation MEF2C_cyto MEF2C MEF2C_nuc MEF2C MEF2C_cyto->MEF2C_nuc HDAC4_nuc->MEF2C_nuc Represses TargetGenes Target Gene Expression MEF2C_nuc->TargetGenes Regulates G A Cell Culture & Treatment (this compound or DMSO) B Total RNA Extraction A->B C mRNA Purification & Fragmentation B->C D cDNA Synthesis C->D E Adapter Ligation & PCR D->E F Sequencing (NGS) E->F G Data Analysis (Alignment, Quantification, DEG) F->G

References

Unveiling the Activity of YKL-05-099: A Comparative Guide to a Novel SIK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the Salt-Inducible Kinase (SIK) inhibitor YKL-05-099 with other selective SIK inhibitors, supported by experimental data and protocols.

This compound is a potent and selective small molecule inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases comprising three isoforms: SIK1, SIK2, and SIK3. These kinases are key regulators of various physiological processes, including metabolism, inflammation, and cell growth. Dysregulation of SIK activity has been implicated in several diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets. This guide provides a comprehensive cross-validation of this compound's activity in relevant phenotypic assays, alongside a comparison with other notable SIK inhibitors, HG-9-91-01 and ARN-3236.

Performance Comparison of SIK Inhibitors

The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other well-characterized SIK inhibitors. It is important to note that direct comparisons of cellular activity should be interpreted with caution, as the data are compiled from different studies that may employ varied experimental conditions.

Table 1: Biochemical Potency of SIK Inhibitors Against SIK Isoforms

CompoundSIK1 IC₅₀ (nM)SIK2 IC₅₀ (nM)SIK3 IC₅₀ (nM)Reference(s)
This compound ~10~40~30[1][2]
HG-9-91-010.926.69.6
ARN-323621.6<16.6

Table 2: Comparative Activity of SIK Inhibitors in Acute Myeloid Leukemia (AML) Phenotypic Assays

CompoundCell LineAssayMetricValueReference(s)
This compound MOLM-13Cell Viability (CellTiter-Glo)EC₅₀240 nM[3][4]
This compound MV4-11Cell Viability (CellTiter-Glo)EC₅₀< 500 nM[3][4]
This compound Human AML cell linesColony FormationInhibitionSignificant at 1 µM[3]
HG-9-91-01Not directly compared with this compound in the same study----
ARN-3236Not directly compared with this compound in the same study----

Table 3: Comparative Activity of SIK Inhibitors in Macrophage-based Phenotypic Assays

CompoundCell TypeAssayEffectConcentrationReference(s)
This compound Bone Marrow-Derived Macrophages (BMDMs)LPS-induced p-HDAC5Reduction1 µM[5]
This compound Bone Marrow-Derived Dendritic Cells (BMDCs)Zymosan A-induced IL-10 productionPotentiationEC₅₀ = 460 nM[1]
This compound BMDCsZymosan A-induced TNFα, IL-6, IL-12p40 productionSuppressionNot specified[1]
HG-9-91-01BMDMsLPS-induced p-HDAC5Reduction1 µM[5]
ARN-3236Not directly compared with this compound in the same study----

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

SIK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_SIK SIK Kinases cluster_inhibitors SIK Inhibitors cluster_downstream Downstream Effectors LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Activates PKA PKA (cAMP) PKA->SIK Inhibits HDACs HDAC4/5/7 SIK->HDACs Phosphorylates (Cytoplasmic Sequestration) CRTCs CRTCs SIK->CRTCs Phosphorylates (Cytoplasmic Sequestration) YKL05099 This compound YKL05099->SIK Inhibits MEF2C MEF2C HDACs->MEF2C Deacetylates (Represses) CRTCs->MEF2C Co-activates GeneExpression Target Gene Expression MEF2C->GeneExpression Regulates

Caption: SIK Signaling Pathway and the Mechanism of Action of this compound.

AML_Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed AML cells in a 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Add serial dilutions of This compound or comparator (e.g., HG-9-91-01, ARN-3236) incubation1->treatment incubation2 Incubate for 72h treatment->incubation2 add_reagent Add CellTiter-Glo® Reagent incubation2->add_reagent shake Shake for 2 min add_reagent->shake incubation3 Incubate for 10 min at room temperature shake->incubation3 readout Measure luminescence incubation3->readout analysis Normalize data to controls and calculate EC₅₀ values readout->analysis end Determine compound potency analysis->end

Caption: Experimental Workflow for AML Cell Viability Assay.

Detailed Experimental Protocols

AML Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted for assessing the effect of SIK inhibitors on the viability of Acute Myeloid Leukemia (AML) cell lines.

Materials:

  • AML cell lines (e.g., MOLM-13, MV4-11)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and comparator SIK inhibitors (dissolved in DMSO)

  • Opaque-walled 96-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed AML cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium in an opaque-walled 96-well plate.

  • Compound Preparation: Prepare a serial dilution of this compound and comparator compounds in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Treatment: After 24 hours of incubation, add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells and plot the results against the compound concentration to determine the EC₅₀ value.

Colony Formation Assay

This assay assesses the ability of a single AML cell to proliferate and form a colony, a measure of its self-renewal capacity.

Materials:

  • AML cell lines or primary patient samples

  • MethoCult™ medium

  • IMDM medium with 2% FBS

  • This compound and comparator SIK inhibitors

  • 35 mm culture dishes

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of AML cells in IMDM with 2% FBS.

  • Treatment: Add this compound or comparator compounds to the cell suspension at the desired final concentration (e.g., 1 µM). Include a vehicle control.

  • Plating: Mix the cell suspension with MethoCult™ medium according to the manufacturer's instructions to a final cell density of 500-1000 cells/mL. Plate 1.1 mL of the mixture into each 35 mm culture dish.

  • Incubation: Incubate the dishes at 37°C in a humidified atmosphere with 5% CO₂ for 10-14 days.

  • Colony Counting: Count the number of colonies (defined as a cluster of >40 cells) in each dish using an inverted microscope.

  • Data Analysis: Compare the number of colonies in the treated groups to the vehicle control group to determine the effect of the inhibitors on colony formation.

Macrophage Cytokine Release Assay

This assay measures the effect of SIK inhibitors on the production of pro- and anti-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound and comparator SIK inhibitors

  • 24-well plates

  • ELISA kits for TNFα, IL-6, and IL-10

Procedure:

  • Cell Seeding: Seed macrophages at a density of 2.5 x 10⁵ cells per well in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or comparator compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include an unstimulated control and a vehicle-treated, LPS-stimulated control.

  • Supernatant Collection: After the stimulation period, collect the cell culture supernatants and store them at -80°C until analysis.

  • Cytokine Measurement: Quantify the concentration of TNFα, IL-6, and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine concentrations in the treated groups to the vehicle-treated, LPS-stimulated control to determine the immunomodulatory effects of the SIK inhibitors.

References

Assessing the Specificity of YKL-05-099 Using a Gatekeeper Mutant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the salt-inducible kinase (SIK) inhibitor, YKL-05-099, and its on-target specificity as validated by the gatekeeper mutant strategy. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams to elucidate signaling pathways and experimental workflows.

Introduction to this compound and the Gatekeeper Mutant Strategy

This compound is a potent, ATP-competitive small molecule inhibitor of the salt-inducible kinase (SIK) family, which includes SIK1, SIK2, and SIK3.[1] These kinases are key regulators of various physiological processes, including metabolism, inflammation, and oncology, making them attractive therapeutic targets.[1][2] this compound has been shown to suppress the function of the transcription factor MEF2C in acute myeloid leukemia (AML) by inhibiting SIK3, leading to cell-cycle arrest and apoptosis.[2]

A significant challenge in kinase inhibitor development is ensuring target specificity. The "gatekeeper" residue is a conserved amino acid in the ATP-binding pocket of kinases that controls access to a hydrophobic pocket. Mutating this residue to a bulkier amino acid can render the kinase resistant to an inhibitor without affecting its catalytic activity. This "gatekeeper mutant" strategy is a powerful tool to confirm that the cellular effects of a kinase inhibitor are due to its on-target activity. In the case of SIK3, the threonine at position 142 (T142) serves as the gatekeeper residue.[2]

Comparative Analysis of this compound

Potency and Selectivity

This compound exhibits potent inhibitory activity against all three SIK isoforms. Its IC50 values are summarized in the table below. For comparison, we include HG-9-91-01, another SIK inhibitor. While potent, HG-9-91-01 is rapidly degraded in liver microsomes, making it unsuitable for in vivo studies, a key advantage of this compound.[2]

Compound SIK1 IC50 (nM) SIK2 IC50 (nM) SIK3 IC50 (nM) In Vivo Suitability
This compound~10[1]40[1]~30[1]Yes[2]
HG-9-91-01Pan-SIK inhibitor(Not specified)(Not specified)No[2]

While this compound is a potent SIK inhibitor, it is not entirely specific and has been shown to inhibit other kinases, such as Colony-Stimulating Factor 1 Receptor (CSF1R), SRC, and ABL.[2][3] This off-target activity is an important consideration in experimental design and interpretation of results. The dual inhibition of SIKs and CSF1R by this compound has been observed to uncouple bone formation and resorption.[3]

Gatekeeper Mutant Validation of this compound Specificity

To definitively demonstrate that the anti-leukemic effects of this compound are mediated through SIK3 inhibition, a gatekeeper mutant rescue experiment was performed.[2] AML cell lines (RN2 and MOLM-13) were engineered to express either wild-type SIK3 or the inhibitor-resistant SIK3T142Q gatekeeper mutant.

The results showed that overexpression of the SIK3T142Q mutant, but not wild-type SIK3, rescued the AML cells from this compound-induced growth arrest.[2] This provides strong evidence that the primary mechanism by which this compound exerts its anti-proliferative effects in these cells is through direct inhibition of SIK3.

Signaling Pathway of SIK3 in AML

SIK3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIK3 SIK3 HDAC4 HDAC4 SIK3->HDAC4 Phosphorylates HDAC4_P HDAC4-P 14-3-3 14-3-3 HDAC4_P->14-3-3 Sequesters HDAC4_nuc HDAC4 HDAC4->HDAC4_nuc Translocates YKL This compound YKL->SIK3 MEF2C MEF2C HDAC4_nuc->MEF2C Deacetylates & Inhibits TargetGenes Target Genes (e.g., cell cycle arrest, apoptosis) MEF2C->TargetGenes Regulates

Caption: The SIK3-HDAC4-MEF2C signaling pathway in AML.

Experimental Protocols

Lentiviral Expression of SIK3 Gatekeeper Mutant

This protocol describes the generation of AML cell lines stably expressing the SIK3 gatekeeper mutant for use in rescue experiments.

Materials:

  • pLenti-puro vectors containing wild-type SIK3 or SIK3T142Q mutant cDNA

  • HEK293T cells

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • MOLM-13 or RN2 AML cells

  • Polybrene

  • Puromycin (B1679871)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Procedure:

  • Lentivirus Production: Co-transfect HEK293T cells with the pLenti vector (wild-type SIK3 or SIK3T142Q), psPAX2, and pMD2.G plasmids using a suitable transfection reagent.

  • Virus Harvest: Harvest the lentiviral supernatant 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and concentrate if necessary.

  • Transduction of AML Cells: Seed MOLM-13 or RN2 cells at a density of 1 x 106 cells/mL. Add the lentiviral supernatant at a multiplicity of infection (MOI) of 10 in the presence of 8 µg/mL polybrene.

  • Selection: After 24 hours, replace the virus-containing medium with fresh medium. After another 24 hours, begin selection with puromycin (1-2 µg/mL) to select for successfully transduced cells.

  • Expansion and Verification: Expand the puromycin-resistant cells and verify the expression of the SIK3 constructs by Western blotting or qPCR.

Cell Viability (CellTiter-Glo) Assay

This assay is used to determine the effect of this compound on the viability of AML cells expressing wild-type SIK3 or the SIK3T142Q mutant.

Materials:

  • Wild-type SIK3 and SIK3T142Q expressing MOLM-13 or RN2 cells

  • This compound

  • DMSO (vehicle control)

  • 96-well white, clear-bottom assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed the engineered AML cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound or DMSO vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the DMSO-treated control wells and plot the dose-response curves to determine the EC50 values.

Experimental Workflow for Gatekeeper Mutant Validation

Gatekeeper_Workflow cluster_prep Cell Line Preparation cluster_experiment Experiment cluster_analysis Data Analysis & Conclusion Lenti_WT Lentivirus with Wild-Type SIK3 Transduction_WT Transduction Lenti_WT->Transduction_WT Lenti_Mut Lentivirus with SIK3-T142Q Mutant Transduction_Mut Transduction Lenti_Mut->Transduction_Mut AML_cells AML Cells (MOLM-13, RN2) AML_cells->Transduction_WT AML_cells->Transduction_Mut Selection_WT Selection with Puromycin Transduction_WT->Selection_WT Selection_Mut Selection with Puromycin Transduction_Mut->Selection_Mut Stable_WT Stable Cell Line: AML + WT SIK3 Selection_WT->Stable_WT Stable_Mut Stable Cell Line: AML + SIK3-T142Q Selection_Mut->Stable_Mut Treatment_WT Treat with this compound (dose-response) Stable_WT->Treatment_WT Treatment_Mut Treat with this compound (dose-response) Stable_Mut->Treatment_Mut ViabilityAssay_WT Cell Viability Assay (CellTiter-Glo) Treatment_WT->ViabilityAssay_WT ViabilityAssay_Mut Cell Viability Assay (CellTiter-Glo) Treatment_Mut->ViabilityAssay_Mut Result_WT Result: Growth Inhibition ViabilityAssay_WT->Result_WT Result_Mut Result: Growth Rescue ViabilityAssay_Mut->Result_Mut Conclusion Conclusion: This compound is on-target for SIK3 Result_WT->Conclusion Result_Mut->Conclusion

Caption: Experimental workflow for validating this compound specificity.

Logical Relationship of Inhibitor Specificity

Specificity_Logic cluster_wt Wild-Type SIK3 cluster_mutant Gatekeeper Mutant SIK3 Inhibitor This compound WT_SIK3 SIK3 (WT) Inhibitor->WT_SIK3 Binds & Inhibits Mutant_SIK3 SIK3-T142Q Inhibitor->Mutant_SIK3 Binding Blocked WT_Effect Cellular Effect (Growth Inhibition) WT_SIK3->WT_Effect Leads to Conclusion Conclusion: The cellular effect is ON-TARGET WT_Effect->Conclusion No_Effect No Cellular Effect (Growth Rescue) Mutant_SIK3->No_Effect Leads to No_Effect->Conclusion

Caption: Logic of using a gatekeeper mutant for specificity assessment.

Conclusion

The use of the SIK3T142Q gatekeeper mutant has been instrumental in validating the on-target specificity of this compound in AML cells. While this compound demonstrates potent inhibition of the SIK family and is suitable for in vivo studies, its off-target activities should be considered when interpreting experimental outcomes. This guide provides researchers with the necessary information to critically evaluate and utilize this compound as a chemical probe for studying SIK biology and as a potential therapeutic agent.

References

YKL-05-099: A Comparative Analysis of In Vivo Efficacy Against Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the in vivo efficacy of the novel Salt-Inducible Kinase (SIK) inhibitor, YKL-05-099, against standard-of-care treatments for Acute Myeloid Leukemia (AML) and inflammatory diseases. The content is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical data to inform future research and development.

Executive Summary

This compound is a potent and selective pan-SIK inhibitor that has demonstrated significant therapeutic potential in preclinical models of AML and inflammatory conditions.[1][2] In AML, this compound has been shown to extend survival in mouse models by targeting the SIK3-HDAC4-MEF2C signaling axis.[3][4][5] In the context of inflammation, this compound modulates cytokine responses, notably increasing anti-inflammatory IL-10 and suppressing pro-inflammatory TNFα.[6] This guide presents a side-by-side comparison of this compound's in vivo performance with standard AML chemotherapy (Cytarabine and Daunorubicin) and a leading anti-inflammatory biologic (anti-TNF-α antibody).

Comparison of In Vivo Efficacy in Acute Myeloid Leukemia (AML)

The primary standard of care for AML induction therapy is a combination of cytarabine (B982) and an anthracycline, commonly referred to as the "7+3" regimen.[7] Preclinical studies in AML mouse models provide a basis for comparing the efficacy of this compound to this established treatment.

Table 1: Comparison of In Vivo Efficacy in AML Mouse Models

TreatmentMouse ModelKey Efficacy EndpointResultReference
This compound MLL-AF9 AML Mouse ModelMedian SurvivalSignificantly extended survival compared to vehicle control (p=0.0027)[8]
This compound MLL-AF9 Patient-Derived Xenograft (PDX) ModelDisease ProgressionAttenuated disease progression[4]
Cytarabine + Daunorubicin WEHI-3 AML Mouse Model40-Day Survival Rate41%[9]
Cytarabine + Daunorubicin WEHI-3 AML Mouse Model (treatment started 24h post-leukemia induction)40-Day Survival Rate~35-40%[10]

Comparison of In Vivo Efficacy in Inflammatory Disease Models

Standard treatments for many autoimmune and inflammatory diseases, such as rheumatoid arthritis, include biologic agents that target pro-inflammatory cytokines. Among the most successful are anti-TNF-α antibodies like infliximab (B1170848) and adalimumab.

Table 2: Comparison of In Vivo Efficacy in Murine Arthritis Models

TreatmentMouse ModelKey Efficacy EndpointResultReference
This compound LPS-Induced InflammationCytokine ModulationSuppressed TNFα and potentiated IL-10 in the colon[6]
Anti-TNF-α Antibody (Infliximab-like) Collagen-Induced Arthritis (CIA)Arthritis ScoreSignificant reduction in clinical severity of arthritis[11]
Anti-TNF-α Antibody (Adalimumab/Humira®) hTNFα Transgenic (Tg197) Mouse ModelArthritis Score84% improvement at 3 & 10 mg/kg[12]
Anti-TNF-α Antibody (Adalimumab/Humira®) hTNFα Transgenic (Tg197) Mouse ModelHistopathology Score76% improvement at 3 & 10 mg/kg[12]

Experimental Protocols

This compound in AML Mouse Model
  • Animal Model: C57BL/6 mice were sub-lethally irradiated and transplanted with RN2 (MLL-AF9) leukemia cells.[8]

  • Treatment Regimen: this compound was administered daily via intraperitoneal (i.p.) injection for three weeks, starting on day one post-transplantation.[8]

  • Efficacy Assessment: Disease progression was monitored by bioluminescence imaging of luciferase-expressing leukemia cells. Survival was recorded and analyzed using Kaplan-Meier curves.[8]

Standard Chemotherapy in AML Mouse Model
  • Animal Model: BALB/c mice were inoculated with WEHI-3 leukemia cells to induce AML.[9][13]

  • Treatment Regimen: Cytarabine (e.g., 50 mg/kg) was administered intraperitoneally on days 15-21, and Daunorubicin (e.g., 10 mg/kg) was administered intravenously on days 15-17.[13]

  • Efficacy Assessment: The primary endpoint was the survival rate, monitored daily.[9][10]

Anti-TNF-α Antibody in Collagen-Induced Arthritis (CIA) Mouse Model
  • Animal Model: DBA/1 mice were immunized with bovine type II collagen in Complete Freund's Adjuvant (CFA) to induce arthritis.[14]

  • Treatment Regimen: Anti-TNF-α antibody was administered twice weekly, starting from day 25 after the initial immunization.[14]

  • Efficacy Assessment: The severity of arthritis was evaluated using a clinical scoring system based on paw swelling and inflammation. Histopathological analysis of the joints was also performed to assess inflammation, cartilage erosion, and bone resorption.[15]

Mechanism of Action and Signaling Pathways

This compound Signaling Pathway

This compound inhibits Salt-Inducible Kinases (SIKs), which are key regulators of inflammatory and oncogenic signaling pathways. In AML, inhibition of SIK3 by this compound leads to the dephosphorylation and nuclear translocation of HDAC4. This, in turn, represses the transcriptional activity of MEF2C, a critical factor for the survival of certain AML subtypes.[3][5]

YKL_05_099_Pathway YKL This compound SIK3 SIK3 YKL->SIK3 Inhibits HDAC4_p p-HDAC4 (Cytosolic) SIK3->HDAC4_p Phosphorylates HDAC4_n HDAC4 (Nuclear) HDAC4_p->HDAC4_n MEF2C MEF2C HDAC4_n->MEF2C Represses Gene Leukemogenic Gene Expression MEF2C->Gene Activates

This compound Mechanism of Action in AML.
Standard AML Chemotherapy (Cytarabine) Signaling Pathway

Cytarabine is a nucleoside analog that, once converted to its active triphosphate form (Ara-CTP), inhibits DNA polymerase and is incorporated into DNA, leading to chain termination and apoptosis in rapidly dividing cancer cells.[16][17][18]

Cytarabine_Pathway Cytarabine Cytarabine AraCTP Ara-CTP (Active Metabolite) Cytarabine->AraCTP Metabolic Activation DNAPoly DNA Polymerase AraCTP->DNAPoly Inhibits DNA DNA Synthesis AraCTP->DNA Incorporated into DNA, causes chain termination DNAPoly->DNA Apoptosis Apoptosis DNA->Apoptosis

Cytarabine's Mechanism of Action.
Anti-TNF-α Antibody (Infliximab) Signaling Pathway

Anti-TNF-α antibodies, such as infliximab, bind to both soluble and transmembrane forms of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. This neutralization prevents TNF-α from binding to its receptors (TNFR1 and TNFR2), thereby inhibiting downstream inflammatory signaling pathways like NF-κB and reducing the production of other inflammatory mediators.[19][20][21][22]

Infliximab_Pathway Infliximab Infliximab TNFa TNF-α Infliximab->TNFa Binds and Neutralizes TNFR TNF Receptor (TNFR1/2) TNFa->TNFR Activates NFkB NF-κB Pathway TNFR->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-1, IL-6) NFkB->Cytokines Induces Expression

Infliximab's Mechanism of Action.
Experimental Workflow Diagram

The following diagram illustrates a typical workflow for preclinical in vivo efficacy studies.

Experimental_Workflow Model Disease Model Induction (e.g., AML cell transplant, collagen immunization) Treatment Treatment Administration (this compound or Standard of Care) Model->Treatment Monitoring In-life Monitoring (e.g., survival, clinical score, bioluminescence imaging) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., histopathology, cytokine levels, flow cytometry) Monitoring->Endpoint Data Data Analysis and Comparison Endpoint->Data

General Preclinical In Vivo Efficacy Workflow.

Conclusion

The preclinical data presented in this guide highlight the promising in vivo efficacy of this compound in models of AML and inflammation. In AML, this compound demonstrates a significant survival benefit, operating through a distinct mechanism of action compared to standard cytotoxic chemotherapy. In inflammatory models, its ability to modulate key cytokines suggests a potential therapeutic role comparable to established anti-TNF-α biologics. Further research, including head-to-head comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in these disease settings.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for YKL-05-099

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper handling and disposal of YKL-05-099, a potent and selective inhibitor of Salt-Inducible Kinases (SIKs). Adherence to these procedures is critical to ensure a safe laboratory environment and compliance with regulatory standards. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueReferences
Molecular Formula C₃₂H₃₄ClN₇O₃[1]
Molecular Weight 600.11 g/mol [2]
Appearance Solid powder[3]
Solubility DMSO: ≥ 100 mg/mL (166.63 mM)[2][3]
Ethanol: 10 mg/mL
PBS (pH 7.2): Insoluble
Storage Store powder at -20°C for up to 4 years.[4]
Store stock solutions in DMSO at -80°C for up to 1 year.[5]

Inhibitory Activity

TargetIC₅₀References
SIK1~10 nM[2][5]
SIK2~40 nM[2][5]
SIK3~30 nM[2][5]

Operational Plan: Safe Handling and Storage

Prior to disposal, the proper handling and storage of this compound are paramount to maintaining its integrity and ensuring laboratory safety.

Personal Protective Equipment (PPE):

  • Wear appropriate safety glasses, gloves, and a lab coat when handling the compound.

  • Use in a chemical fume hood with an independent air supply to avoid inhalation of dust or aerosols.[6]

Handling:

  • Avoid contact with eyes, skin, and clothing.[6]

  • Prevent the formation of dust.[6]

  • Keep away from sources of ignition.[6]

Storage:

  • Store the solid compound in a tightly sealed container in a cool, well-ventilated area away from direct sunlight at -20°C.[4][6]

  • Prepare stock solutions in a sterile environment and aliquot to minimize freeze-thaw cycles. Store stock solutions at -80°C.[5]

Disposal Plan: Step-by-Step Procedures

The disposal of this compound and its associated waste must be conducted in a manner that prevents environmental contamination and adheres to institutional and national regulations. As a research chemical, this compound should be treated as hazardous waste.

Step 1: Waste Segregation

  • Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.

  • Contaminated Labware: Dispose of items such as pipette tips, tubes, and flasks that have come into direct contact with this compound in a designated hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound (e.g., from cell culture media, unused stock solutions) in a separate, sealed, and chemically compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Needles and syringes used for in vivo administration of this compound should be disposed of in a designated sharps container for hazardous waste.

Step 2: Container Labeling

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the concentration and the solvent if it is a liquid waste.

  • Include the date of waste accumulation.

Step 3: Storage of Waste

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.

  • Secondary containment should be used for liquid waste containers to prevent spills.

Step 4: Final Disposal

  • Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.[6]

  • This compound waste should be transferred to a specialized disposal company in accordance with national and local legislation.[6]

  • Do not dispose of this compound down the drain or in the regular trash.[6]

Experimental Protocols

Below are detailed methodologies for common experiments involving this compound.

In Vitro Inhibition of SIK Activity in Bone Marrow-Derived Macrophages (BMDMs)
  • Cell Culture: Culture bone marrow-derived macrophages in an appropriate medium.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the cell culture medium to the desired final concentrations.

  • Treatment: Pre-incubate the BMDMs with this compound at various concentrations for a specified period (e.g., 24 hours).[2]

  • Stimulation: Stimulate the cells with an inflammatory agent such as Zymosan A to induce cytokine production.[2]

  • Analysis: After the incubation period, collect the cell supernatant to measure the levels of cytokines like IL-10, TNF-α, IL-6, and IL-12p40 using methods such as ELISA.[4] The cells can be lysed to analyze the phosphorylation status of SIK substrates like HDAC5 via Western blot.[5]

In Vivo Inhibition of SIK Activity in a Mouse Model
  • Animal Model: Use an appropriate mouse model (e.g., C57BL/6 mice). All animal procedures must be approved by the institutional animal care and use committee.[7]

  • Compound Formulation: Prepare the dosing solution of this compound. A common formulation is a dilution in 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline.[7] For some studies, this compound can be dissolved in PBS with 25 mM HCl.[8]

  • Administration: Administer this compound to the mice via intraperitoneal (IP) injection at the desired dosage (e.g., 6 mg/kg daily).[7][8]

  • Monitoring and Sample Collection: Monitor the animals for any adverse effects. At the end of the study period, collect blood and tissue samples for analysis.[7]

  • Analysis: Analyze serum for cytokine levels and tissue lysates for the phosphorylation of SIK substrates to assess the in vivo efficacy of this compound.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.

YKL_05_099_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Hormones Hormones / Signals Receptor Receptor Hormones->Receptor SIK SIK1/2/3 Receptor->SIK Activation CRTCs CRTCs (phosphorylated) SIK->CRTCs Phosphorylation HDACs Class IIa HDACs (phosphorylated) SIK->HDACs Phosphorylation YKL05099 This compound YKL05099->SIK Inhibition Cytoplasm Cytoplasm Retention CRTCs->Cytoplasm CRTCs_dephospho CRTCs (dephosphorylated) CRTCs->CRTCs_dephospho Dephosphorylation (promoted by SIK inhibition) HDACs->Cytoplasm HDACs_dephospho Class IIa HDACs (dephosphorylated) HDACs->HDACs_dephospho Dephosphorylation (promoted by SIK inhibition) CREB CREB CRTCs_dephospho->CREB Co-activation GeneExpression Target Gene Expression HDACs_dephospho->GeneExpression Regulation CREB->GeneExpression Transcription Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo cluster_disposal Disposal A1 Prepare this compound Stock Solution (DMSO) A3 Treat Cells with This compound A1->A3 A2 Cell Culture (e.g., BMDMs) A2->A3 A4 Stimulate Cells (e.g., Zymosan A) A3->A4 A5 Analyze Endpoints (ELISA, Western Blot) A4->A5 C1 Segregate Waste (Solid, Liquid, Sharps) A5->C1 B1 Formulate this compound for Injection B2 Administer to Animal Model (IP) B1->B2 B3 Monitor and Collect Samples (Blood, Tissue) B2->B3 B4 Analyze Samples (Cytokines, Phospho-proteins) B3->B4 B4->C1 C2 Label Hazardous Waste Containers C1->C2 C3 Store in Designated Area C2->C3 C4 Arrange for EHS Pickup and Disposal C3->C4

References

Personal protective equipment for handling YKL-05-099

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling YKL-05-099. Adherence to these procedures is critical for ensuring laboratory safety and proper management of this chemical compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses with side shields
Hand Protection Impervious gloves (e.g., nitrile, neoprene)
Body Protection Laboratory coat

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product label matches the order information.

  • Wear appropriate PPE during inspection.

Handling in the Laboratory
  • Work Area : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contact : Take necessary precautions to prevent direct contact with skin, eyes, and clothing.

  • Aerosol Prevention : Avoid actions that could lead to the generation of dust or aerosols.

  • Hygiene : Wash hands thoroughly after handling.

Storage
  • Short-term (days to weeks) : Store in a dry, dark place at 0 - 4°C.

  • Long-term (months to years) : Store at -20°C.

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection : Collect all waste, including empty containers, contaminated PPE, and cleaning materials, in a designated and properly labeled hazardous waste container.

  • Container Sealing : Ensure the waste container is securely sealed to prevent leakage.

  • Disposal Vendor : Arrange for pick-up and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

Spills
  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Use an inert absorbent material to contain the spill.

  • Clean : Carefully collect the absorbent material and place it in a sealed container for disposal as hazardous waste.

  • Decontaminate : Clean the spill area with an appropriate solvent.

Personal Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact : Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don PPE B Prepare Well-Ventilated Area A->B C Weighing and Dilution B->C D Experimental Use C->D E Decontaminate Work Area D->E F Doff PPE E->F G Collect Contaminated Waste F->G H Store in Labeled Container G->H I Dispose via Licensed Vendor H->I

Caption: Workflow for the safe handling and disposal of this compound.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.